HHS-0701
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H20N4O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(4-phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone |
InChI |
InChI=1S/C20H20N4O3S/c25-20(23-12-10-17(11-13-23)16-4-2-1-3-5-16)18-6-8-19(9-7-18)28(26,27)24-15-21-14-22-24/h1-9,14-15,17H,10-13H2 |
InChI Key |
LLBIFOHOSLRVRY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ADCT-701
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADCT-701 is an investigational antibody-drug conjugate (ADC) demonstrating significant promise in preclinical models for the treatment of various solid tumors. This document provides a comprehensive overview of the mechanism of action of ADCT-701, detailing its molecular components, cellular uptake, and cytotoxic effects. It is intended to serve as a technical resource, consolidating available quantitative data and experimental methodologies to facilitate a deeper understanding of this novel therapeutic agent.
Introduction to ADCT-701
ADCT-701 is an antibody-drug conjugate engineered to selectively deliver a potent cytotoxic agent to tumor cells expressing the Delta-like 1 homolog (DLK-1) protein.[1][2] DLK-1 is a transmembrane protein with limited expression in healthy adult tissues but is frequently overexpressed in a range of malignancies, including neuroblastoma, hepatocellular carcinoma (HCC), small cell lung cancer (SCLC), and adrenocortical carcinoma (ACC).[3][4][5][6] This differential expression profile makes DLK-1 an attractive target for ADC-based therapies.
The structure of ADCT-701 comprises three key components:
-
A humanized monoclonal antibody (HuBa-1-3D): This IgG1 antibody specifically binds to the extracellular domain of human DLK-1.[1][2]
-
A cytotoxic payload (SG3199): This consists of a pyrrolobenzodiazepine (PBD) dimer, a class of highly potent DNA-crosslinking agents.
-
A cathepsin-cleavable linker: This linker stably connects the antibody to the PBD payload in circulation and is designed to be cleaved by lysosomal proteases, such as cathepsins, which are abundant within tumor cells.[2]
Mechanism of Action
The therapeutic activity of ADCT-701 is initiated by the high-affinity binding of its antibody component to DLK-1 on the surface of cancer cells. This is followed by a multi-step process that culminates in targeted cell death.
Binding, Internalization, and Payload Release
Upon intravenous administration, ADCT-701 circulates in the bloodstream and extravasates into the tumor microenvironment. The HuBa-1-3D antibody component of ADCT-701 then binds to DLK-1 expressed on the tumor cell surface. While the specific binding affinity (Kd) of the humanized IgG1 HuBa-1-3D has not been publicly disclosed, a single-chain variable fragment (scFv) version of the parent murine antibody exhibited a Kd of 99 nM for DLK-1.[7][8] Another glycoengineered version of the humanized antibody, CBA-1205, demonstrated an EC50 of 3.433 ng/mL for DLK-1 binding in an ELISA assay and an EC50 of 0.070 µg/mL for binding to human DLK-1 expressed on cells.[9]
Following binding, the ADCT-701/DLK-1 complex is internalized by the tumor cell via endocytosis. The endocytic vesicle then fuses with a lysosome. The acidic environment and the presence of proteases, such as cathepsins, within the lysosome cleave the linker, releasing the active PBD dimer payload, SG3199, into the cytoplasm.[2]
DNA Crosslinking and Apoptosis
Once released, the SG3199 payload rapidly translocates to the nucleus and binds to the minor groove of DNA. PBD dimers form covalent interstrand crosslinks, which are highly cytotoxic lesions that block DNA replication and transcription. This irreparable DNA damage triggers the cellular DNA damage response, ultimately leading to cell cycle arrest and the induction of apoptosis.
Preclinical Efficacy
The anti-tumor activity of ADCT-701 has been evaluated in various preclinical models, demonstrating potent and targeted cytotoxicity against DLK-1-expressing cancer cells.
In Vitro Cytotoxicity
ADCT-701 has shown potent and selective cytotoxicity against a panel of human cancer cell lines with varying levels of DLK-1 expression. The half-maximal inhibitory concentrations (IC50) were determined using the CellTiter-Glo® luminescent cell viability assay.
| Cell Line | Tumor Type | DLK-1 Status | ADCT-701 IC50 (µg/mL) | Isotype-Control ADC IC50 (µg/mL) |
| A204 | Rhabdomyosarcoma | Positive | 0.0064 | 0.41 |
| Lu135 | Small Cell Lung Cancer | Positive | 0.018 | 0.53 |
| SK-N-FI | Neuroblastoma | Positive | 0.16 | N/A |
| PANC-1 | Pancreatic Cancer | Negative | N/A | N/A |
| Data sourced from an AACR abstract and a BioWorld article.[3][10] |
In Vivo Anti-Tumor Activity
The in vivo efficacy of ADCT-701 has been demonstrated in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
SK-N-FI Neuroblastoma Xenograft Model: A single intravenous dose of ADCT-701 demonstrated dose-dependent anti-tumor activity.[4][10]
| Treatment Group | Dose (mg/kg) | Outcome |
| ADCT-701 | 0.5 | 1/9 Complete Response (CR) |
| ADCT-701 | 1.0 | 4/9 CR, 1/9 Partial Response (PR), 1/9 Tumor-Free Survivor (TFS) |
| Vehicle Control | N/A | No activity |
| Isotype Control ADC | N/A | No activity |
LI1097 Hepatocellular Carcinoma PDX Model: A single intravenous dose of ADCT-701 also showed significant, dose-dependent anti-tumor activity in this PDX model.[4][10]
| Treatment Group | Dose (mg/kg) | Outcome |
| ADCT-701 | 1.0 | 2/8 CR, 3/8 PR |
| Vehicle Control | N/A | No activity |
| Isotype Control ADC | 1.0 | No activity |
Adrenocortical Carcinoma (ACC) Xenograft and PDX Models: ADCT-701 at a dose of 1 mg/kg induced robust anti-tumor responses in both the CU-ACC1 and H295R xenograft models, as well as in ACC PDX models.[11]
Experimental Protocols
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol outlines the general steps for assessing the in vitro cytotoxicity of ADCT-701 using the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Opaque-walled 96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ADCT-701 and isotype control ADC
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate overnight.
-
Compound Addition: Prepare serial dilutions of ADCT-701 and the isotype control ADC in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 values using a non-linear regression model.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of ADCT-701 in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or BALB/c nude)
-
DLK-1-positive cancer cell line (e.g., SK-N-FI)
-
Matrigel (optional)
-
ADCT-701 and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in an appropriate buffer, with or without Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer ADCT-701 (e.g., 0.5 or 1.0 mg/kg) and the vehicle control intravenously as a single dose.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and collect the tumors for further analysis if required.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze the data for statistically significant differences in tumor growth between the treatment and control groups. Determine the number of partial responses (PRs) and complete responses (CRs).
Conclusion
ADCT-701 is a promising antibody-drug conjugate that leverages the specific expression of DLK-1 on tumor cells to deliver a potent DNA-crosslinking agent. Its mechanism of action, involving targeted binding, internalization, and payload-mediated apoptosis, has been validated in preclinical models, demonstrating significant and selective anti-tumor activity. The data presented in this guide underscore the potential of ADCT-701 as a novel therapeutic strategy for patients with DLK-1-expressing solid tumors. Further clinical investigation is warranted to establish its safety and efficacy in human subjects. A Phase I clinical trial is currently underway for patients with neuroendocrine neoplasms and malignant adrenocortical carcinoma (NCT06041516).[5][6]
References
- 1. adctherapeutics.com [adctherapeutics.com]
- 2. Facebook [cancer.gov]
- 3. adctmedical.com [adctmedical.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Glycoengineered Humanized Antibody Targeting DLK1 Exhibits Potent Anti-Tumor Activity in DLK1-Expressing Liver Cancer Cell Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
ADCT-701: A Technical Deep Dive into its Linker and Payload Technology
For Researchers, Scientists, and Drug Development Professionals
ADCT-701 is a novel antibody-drug conjugate (ADC) demonstrating significant promise in targeting and eliminating cancer cells expressing Delta-like non-canonical Notch ligand 1 (DLK1). This technical guide provides an in-depth exploration of the core technologies underpinning ADCT-701, specifically its advanced linker and potent payload, supported by preclinical data and detailed experimental methodologies.
Core Components of ADCT-701
ADCT-701 is a sophisticated biotherapeutic engineered with three primary components: a humanized IgG1 antibody targeting DLK1, a proprietary linker system, and a powerful cytotoxic payload.[1][2] The precise design of each element is critical to its therapeutic window and overall efficacy.
-
Antibody: A humanized monoclonal IgG1 antibody, HuBA-1-3D, that specifically targets human DLK1.[3] DLK1 is an attractive tumor antigen due to its high expression in various malignancies, including neuroblastoma, hepatocellular carcinoma (HCC), small cell lung cancer (SCLC), and adrenocortical carcinoma (ACC), while having restricted expression in healthy adult tissues.[1][3][4]
-
Linker System: The antibody is site-specifically conjugated to the payload via a multi-component linker system designed for stability in circulation and efficient cleavage within the tumor cell. This system comprises:
-
GlycoConnect™ Technology: A chemoenzymatic method that attaches payloads to the antibody's glycan, ensuring a homogeneous drug-to-antibody ratio (DAR) and a stable ADC.[5]
-
HydraSpace™ Technology: A spacer component designed to improve the ADC's solubility and pharmacokinetic properties.[1][6]
-
Valine-Alanine Cleavable Linker: A cathepsin-cleavable dipeptide linker that is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases upon internalization into the target cancer cell.[1][2][6]
-
-
Payload: The cytotoxic agent is SG3199, a pyrrolobenzodiazepine (PBD) dimer.[1][2][6] PBD dimers are a class of highly potent DNA-interactive agents.
The final construct of ADCT-701 has a drug-to-antibody ratio (DAR) of approximately 1.8 to 1.9.[1][6]
Mechanism of Action
The therapeutic strategy of ADCT-701 is predicated on the targeted delivery of its cytotoxic payload to DLK1-expressing cancer cells. The process unfolds in a series of sequential steps.
dot
Caption: Mechanism of action of ADCT-701.
-
Binding: ADCT-701 circulates in the bloodstream and selectively binds to the DLK1 protein expressed on the surface of tumor cells.[7]
-
Internalization: Upon binding, the entire ADC-receptor complex is internalized into the cell via endocytosis.[7][8]
-
Lysosomal Trafficking and Payload Release: The endosome containing the complex fuses with a lysosome. Inside the acidic environment of the lysosome, proteases, such as cathepsin, cleave the valine-alanine linker, releasing the active SG3199 payload.[3][7]
-
DNA Cross-linking: The released SG3199 payload translocates to the nucleus and binds to the minor groove of the DNA, forming highly cytotoxic interstrand cross-links.[6][8]
-
Cell Cycle Arrest and Apoptosis: These DNA lesions are difficult for the cell to repair, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[8]
-
Bystander Killing: The hydrophobic nature of the PBD payload allows it to diffuse out of the targeted cancer cell and kill neighboring, potentially DLK1-negative, cancer cells.[8]
Quantitative Preclinical Data
ADCT-701 has demonstrated potent and specific anti-tumor activity in a range of preclinical models.
Table 1: In Vitro Cytotoxicity of ADCT-701
| Cell Line | Cancer Type | IC50 (pM) |
| SK-N-FI | Neuroblastoma | Data not quantified |
| LI1097 | Hepatocellular Carcinoma (PDX) | Data not quantified |
| CU-ACC1 | Adrenocortical Carcinoma | Potent Inhibition |
| H295R | Adrenocortical Carcinoma | Potent Inhibition |
| CU-ACC2 (DLK1-) | Adrenocortical Carcinoma | No significant inhibition |
| Data derived from graphical representations and qualitative descriptions in the cited literature.[1][6] |
Table 2: In Vivo Efficacy of ADCT-701 in Xenograft Models
| Model | Cancer Type | Dose (mg/kg) | Outcome |
| SK-N-FI Xenograft | Neuroblastoma | 1.0 | 4/9 Complete Responders (CR), 1/9 Partial Responders (PR) |
| HCC PDX Model | Hepatocellular Carcinoma | 1.0 | 2/8 CR, 3/8 PR |
| Data is based on single-dose intravenous administration.[2][4] |
Table 3: Pharmacokinetic Properties of ADCT-701
| Species | Dose (mg/kg) | Half-life | Key Finding |
| Rat | 5 | 9-11 days | Excellent stability |
| Mouse | 1 | Not specified | High in vivo stability, comparable profiles of total and conjugated antibody |
| Pharmacokinetic analysis was performed in non-tumor bearing animals.[1][2] |
Experimental Protocols
The following section details the methodologies employed in the preclinical evaluation of ADCT-701.
In Vitro Cytotoxicity Assay
dot
Caption: Workflow for in vitro cytotoxicity assessment.
The anti-proliferative activity of ADCT-701 was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[1]
-
Cell Plating: Human cancer cell lines with varying levels of DLK1 expression were seeded into multi-well plates.
-
Treatment: Cells were treated with a range of concentrations of ADCT-701 or a non-targeting isotype control ADC.
-
Incubation: The treated cells were incubated for a period of 7 days to allow for the cytotoxic effects to manifest.[6]
-
Lysis and Luminescence Measurement: After incubation, the CellTiter-Glo® reagent was added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence was measured using a plate reader. The data was then used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Studies
dot
Caption: Workflow for in vivo efficacy studies.
The in vivo anti-tumor efficacy of ADCT-701 was evaluated in cell line-derived and patient-derived xenograft (PDX) models.[1]
-
Model Establishment: NOD-SCID or BALB/c nude mice were subcutaneously implanted with human cancer cells (e.g., SK-N-FI) or patient-derived tumor fragments (e.g., LI1097).[1] For cell line models, cells were suspended in a mixture of PBS and Matrigel.[2]
-
Treatment Initiation: Once tumors reached a predetermined size, mice were randomized into treatment groups.
-
Drug Administration: ADCT-701, an isotype control ADC, or a vehicle control was administered as a single intravenous (i.v.) injection.[1]
-
Monitoring: Tumor growth was monitored regularly by caliper measurements, and animal body weight was recorded as a measure of toxicity.
-
Endpoint Analysis: The study continued for a defined period (e.g., 60 days), and anti-tumor activity was assessed by comparing tumor volumes between treated and control groups.[2] Outcomes were categorized as partial or complete responses.
Clinical Development
ADCT-701 is currently being investigated in a Phase I clinical trial (NCT06041516) for the treatment of patients with neuroendocrine neoplasms and malignant adrenocortical carcinoma.[9][10] The primary objective of this dose-escalation study is to determine the recommended Phase 2 dose and assess the safety and tolerability of ADCT-701.[9]
Conclusion
ADCT-701 represents a highly engineered antibody-drug conjugate that leverages a suite of advanced technologies to achieve targeted delivery of a potent PBD payload. The site-specific GlycoConnect™ conjugation ensures homogeneity, while the cleavable linker system provides stability in circulation and efficient payload release within the tumor. Preclinical data robustly support its potent and specific anti-tumor activity in DLK1-expressing cancers. The ongoing clinical evaluation will be critical in translating these promising preclinical findings into a viable therapeutic for patients with high unmet medical needs.[3]
References
- 1. adctmedical.com [adctmedical.com]
- 2. researchgate.net [researchgate.net]
- 3. adctherapeutics.com [adctherapeutics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. synaffix.com [synaffix.com]
- 6. Identification of DLK1, a Notch ligand, as an immunotherapeutic target and regulator of tumor cell plasticity and chemoresistance in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Identification of the Notch ligand DLK1 as an immunotherapeutic target and regulator of tumor cell plasticity and chemoresistance in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ronnyallan.net [ronnyallan.net]
The Efficacy of ADCT-701: An In-Depth Preclinical Review
An overview of the potent in vitro and in vivo activity of the novel antibody-drug conjugate, ADCT-701, targeting DLK1-expressing solid tumors.
Introduction
ADCT-701 is a novel antibody-drug conjugate (ADC) in development for the treatment of various solid tumors that express Delta-like homolog 1 (DLK1).[1][2] This protein, highly expressed during fetal development, has limited expression in adult tissues but is re-expressed in a range of malignancies, including neuroblastoma, hepatocellular carcinoma (HCC), rhabdomyosarcoma, small cell lung cancer (SCLC), and adrenocortical carcinoma (ACC).[1][3] This differential expression profile makes DLK1 an attractive therapeutic target. ADCT-701 is comprised of a humanized anti-DLK1 monoclonal antibody site-specifically conjugated to the potent pyrrolobenzodiazepine (PBD) dimer cytotoxin, SG3199, via a cleavable linker.[1] This design allows for the targeted delivery of a powerful cytotoxic agent to tumor cells, minimizing off-target toxicity. This technical guide provides a comprehensive summary of the preclinical in vitro and in vivo efficacy of ADCT-701, along with detailed experimental methodologies and a visualization of its proposed mechanism of action.
Mechanism of Action
ADCT-701 exerts its anti-tumor activity through a multi-step process. Upon administration, the antibody component of ADCT-701 binds with high affinity to DLK1 expressed on the surface of tumor cells. Following binding, the ADC-DLK1 complex is internalized by the cell. Inside the cell, the cleavable linker is processed, releasing the PBD dimer warhead, SG3199. This highly cytotoxic molecule then traffics to the nucleus and binds to the minor groove of DNA, forming DNA cross-links that are difficult for the cell's repair machinery to resolve. These DNA lesions ultimately trigger cell cycle arrest and apoptosis, leading to tumor cell death.
DLK1 is known to be a negative regulator of the Notch signaling pathway, a critical pathway involved in cell fate determination, proliferation, and differentiation.[4] By targeting DLK1, ADCT-701 may also modulate Notch signaling, further contributing to its anti-tumor effects.
Figure 1: ADCT-701 Mechanism of Action.
In Vitro Efficacy
ADCT-701 has demonstrated potent and specific cytotoxicity against a panel of human cancer cell lines expressing varying levels of DLK1.[2]
Cytotoxicity in Solid Tumor Cell Lines
The cytotoxic activity of ADCT-701 was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) values for several cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A204 | Rhabdomyosarcoma | 0.0064 |
| Lu135 | Small Cell Lung Cancer | 0.018 |
| SK-N-FI | Neuroblastoma | 0.16 |
Table 1: In Vitro Cytotoxicity of ADCT-701 in Various Cancer Cell Lines.[2]
Experimental Protocol: CellTiter-Glo® Viability Assay
The in vitro cytotoxicity of ADCT-701 was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[5] The protocol is as follows:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: Cells were treated with a serial dilution of ADCT-701 or a non-targeting isotype control ADC.
-
Incubation: The plates were incubated for a specified period (typically 72-120 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent was added to each well.
-
Lysis and Signal Stabilization: The plates were shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Reading: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.
-
Data Analysis: IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
Figure 2: In Vitro Cytotoxicity Assay Workflow.
In Vivo Efficacy
The anti-tumor activity of ADCT-701 has been evaluated in several preclinical mouse xenograft models, including those derived from neuroblastoma, hepatocellular carcinoma, and adrenocortical carcinoma cell lines and patient tumors.[2][5]
Neuroblastoma Xenograft Model
In a neuroblastoma xenograft model using SK-N-FI cells, a single intravenous dose of ADCT-701 demonstrated dose-dependent anti-tumor activity.[2]
| Treatment Group | Dose (mg/kg) | Outcome |
| Vehicle | - | Progressive Disease |
| Isotype Control ADC | - | Progressive Disease |
| ADCT-701 | 0.5 | 1/9 Complete Response (CR) |
| ADCT-701 | 1.0 | 4/9 CR, 1/9 Partial Response (PR), 1/9 Tumor-Free Survivor (TFS) |
Table 2: In Vivo Efficacy of ADCT-701 in a Neuroblastoma Xenograft Model.[2]
Hepatocellular Carcinoma Patient-Derived Xenograft (PDX) Model
In a hepatocellular carcinoma PDX model (LI1097), ADCT-701 also showed significant, dose-dependent anti-tumor efficacy.[2]
| Treatment Group | Dose (mg/kg) | Outcome |
| Vehicle | - | Progressive Disease |
| Isotype Control ADC | 1.0 | Progressive Disease |
| ADCT-701 | 1.0 | 2/8 CR, 3/8 PR |
Table 3: In Vivo Efficacy of ADCT-701 in a Hepatocellular Carcinoma PDX Model.[2]
Adrenocortical Carcinoma Xenograft Models
ADCT-701 was highly effective in suppressing tumor growth in adrenocortical carcinoma xenograft models. In both CU-ACC1 and H295R xenografts, treatment with ADCT-701 at 1 mg/kg resulted in significant tumor growth inhibition compared to control groups.[1] Similar potent anti-tumor activity was observed in ACC patient-derived xenograft models.[1]
Experimental Protocol: Mouse Xenograft Studies
The general protocol for in vivo efficacy studies is as follows:
-
Cell Implantation: Human cancer cells or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., NOD-SCID or BALB/c nude).
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups and receive a single intravenous injection of ADCT-701, an isotype control ADC, or vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumor growth inhibition, regressions (partial and complete), and tumor-free survival are assessed.
Figure 3: In Vivo Xenograft Study Workflow.
The DLK1-Notch Signaling Axis
DLK1 is a non-canonical ligand of the Notch receptor.[4] The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Jagged or Delta-like) to the Notch receptor, leading to proteolytic cleavage and the release of the Notch intracellular domain (NICD). NICD then translocates to the nucleus and activates the transcription of target genes. DLK1 can inhibit this process, likely by competing with canonical ligands for Notch binding, thereby acting as a negative regulator of Notch signaling.[4] The targeting of DLK1 by ADCT-701 may, therefore, have downstream effects on this important signaling cascade in tumor cells.
Figure 4: DLK1 and the Notch Signaling Pathway.
Conclusion
The preclinical data for ADCT-701 demonstrate its potent and specific anti-tumor activity in a variety of DLK1-expressing solid tumor models. The in vitro studies confirm its cytotoxicity in the nanomolar range against multiple cancer cell lines. The in vivo experiments in xenograft and patient-derived xenograft models show significant tumor growth inhibition and, in some cases, complete tumor regression at well-tolerated doses. These promising preclinical results warrant the further clinical development of ADCT-701 as a potential therapeutic for patients with DLK1-positive malignancies. A first-in-human phase I clinical trial is currently underway to evaluate the safety and efficacy of ADCT-701 in patients with neuroendocrine tumors and carcinomas.[3]
References
In-Depth Technical Guide: The Antibody Component of ADCT-701
For Researchers, Scientists, and Drug Development Professionals
Core Analysis of the HuBa-1-3D Antibody
ADCT-701 is an antibody-drug conjugate (ADC) that leverages a targeted monoclonal antibody to deliver a potent cytotoxic payload to tumor cells expressing the Delta-like 1 homolog (DLK-1) protein. The antibody component, HuBa-1-3D, is a humanized immunoglobulin G1 (IgG1) monoclonal antibody that serves as the guiding mechanism for this therapeutic approach. This document provides a comprehensive technical overview of the HuBa-1-3D antibody, including its binding characteristics, the experimental data supporting its efficacy, and the methodologies used in its preclinical evaluation.
Antibody Characteristics and Binding Affinity
The HuBa-1-3D antibody is the foundational component of ADCT-701, responsible for its specificity and targeted delivery. It is also referred to in literature as CBA-1205.[1] Key characteristics of this antibody are summarized below.
| Characteristic | Description |
| Antibody Name | HuBa-1-3D (also known as CBA-1205) |
| Isotype | Humanized IgG1 |
| Target Antigen | Delta-like 1 homolog (DLK-1) |
| Binding Epitope | Epidermal growth factor (EGF)-like domains 1 and 2 of DLK-1[1] |
The binding affinity of HuBa-1-3D to its target, DLK-1, is a critical parameter for its efficacy as a component of an ADC. While a precise dissociation constant (Kd) from direct binding assays is not publicly available, the functional affinity has been characterized using cell-based assays. The half-maximal effective concentration (EC50) for the binding of the closely related antibody CBA-1205 to human DLK-1 expressed on cells has been determined.
| Cell Line | EC50 (µg/mL) |
| EXpi293F™ cells expressing human DLK1 | 0.070[1] |
| EXpi293F™ cells expressing cynomolgus monkey DLK1 | 0.076[1] |
Another study on a human antibody specific to DLK1, scFv(EB3), reported a dissociation constant (Kd) of 99 nM as determined by BIAcore technology.[2]
Mechanism of Action: Targeting the DLK-1 Pathway
DLK-1 is a transmembrane protein that plays a role in cell differentiation and is overexpressed in a variety of solid and hematological malignancies, while having restricted expression in healthy adult tissues. This differential expression profile makes it an attractive target for cancer therapy. The mechanism of action of ADCT-701 is initiated by the binding of the HuBa-1-3D antibody to DLK-1 on the surface of cancer cells. This binding event triggers the internalization of the ADC.
Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic pyrrolobenzodiazepine (PBD) dimer payload. The released payload then crosslinks DNA, leading to cell cycle arrest and apoptosis.
The DLK-1 signaling pathway is known to interact with the Notch signaling pathway, a critical regulator of cell fate decisions. By targeting DLK-1, ADCT-701 may also modulate downstream signaling events that contribute to tumor growth and survival.
Preclinical Efficacy
The anti-tumor activity of ADCT-701 has been evaluated in a range of preclinical models, demonstrating its potency and specificity for DLK-1 expressing cancers.
In Vitro Cytotoxicity
ADCT-701 has shown potent and targeted cytotoxic activity against a panel of human cancer cell lines. The specific IC50 values for these cell lines are not publicly available.
In Vivo Xenograft Studies
The efficacy of ADCT-701 has been demonstrated in several mouse xenograft models of human cancers.
Neuroblastoma and Hepatocellular Carcinoma
In a study using a neuroblastoma-derived xenograft model (SK-N-FI) and a hepatocellular carcinoma patient-derived xenograft (PDX) model (LI1097), single low doses of ADCT-701 demonstrated potent anti-tumor efficacy.
| Model | Treatment | Dose (mg/kg) | Outcome |
| SK-N-FI Neuroblastoma Xenograft | ADCT-701 | 0.5 - 1.0 | Dose-dependent anti-tumor activity |
| LI1097 HCC PDX | ADCT-701 | 0.5 - 1.0 | Potent anti-tumor efficacy |
Adrenocortical Carcinoma
ADCT-701 has also been evaluated in adrenocortical carcinoma (ACC) xenograft models.
| Cell Line Xenograft | Treatment | Dose (mg/kg) | Tumor Growth |
| CU-ACC1 | ADCT-701 | 1 | Robust anti-tumor response |
| H295R | ADCT-701 | 1 | Robust anti-tumor response |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies used in the preclinical evaluation of ADCT-701.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
The in vitro cytotoxicity of ADCT-701 was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
General Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of ADCT-701 or a non-targeting control ADC for a specified period (e.g., 72-120 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Incubation and Lysis: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the ADC concentration.
In Vivo Xenograft Studies
The anti-tumor efficacy of ADCT-701 in vivo was evaluated using human tumor xenograft models in immunocompromised mice.
General Protocol:
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment groups and administered ADCT-701 (typically intravenously) or a vehicle control.
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The anti-tumor activity is assessed by comparing the tumor growth in the ADCT-701-treated groups to the control group.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.
Conclusion
The HuBa-1-3D antibody is a highly specific and effective targeting component of the antibody-drug conjugate ADCT-701. Its affinity for DLK-1, a clinically relevant cancer target, enables the selective delivery of a potent cytotoxic agent to tumor cells. Preclinical data from both in vitro and in vivo studies have demonstrated the potent anti-tumor activity of ADCT-701 in a variety of cancer models. The detailed experimental methodologies provided in this guide serve as a valuable resource for researchers in the field of ADC development. Further clinical investigation of ADCT-701 is ongoing in a Phase I trial for patients with neuroendocrine neoplasms.
References
- 1. A Novel Glycoengineered Humanized Antibody Targeting DLK1 Exhibits Potent Anti-Tumor Activity in DLK1-Expressing Liver Cancer Cell Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Monoclonal Antibody to Human DLK1 Reveals Differential Expression in Cancer and Absence in Healthy Tissues [mdpi.com]
Foundational Research on the Cytotoxicity of ADCT-701: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on the cytotoxicity of ADCT-701, an investigational antibody-drug conjugate (ADC). ADCT-701 is engineered for targeted delivery of a potent cytotoxic agent to tumor cells expressing Delta-like 1 homolog (DLK1), a protein with limited expression in healthy adult tissues but re-expressed in various solid and hematological malignancies.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Components and Mechanism of Action
ADCT-701 is a complex biotherapeutic composed of three key components:
-
A humanized IgG1 monoclonal antibody: This antibody is designed to specifically target and bind to the DLK1 protein present on the surface of cancer cells.[3][4]
-
A cytotoxic payload (SG3199): This payload is a pyrrolobenzodiazepine (PBD) dimer, a class of highly potent DNA-crosslinking agents that induce cell death.[1]
-
A cleavable linker: A valine-alanine linker connects the antibody to the PBD payload. This linker is designed to be stable in the bloodstream and to be cleaved by enzymes like cathepsin, which are present within the lysosomes of the target cancer cells.
The drug-to-antibody ratio (DAR) of ADCT-701 is approximately 1.9, indicating an average of nearly two cytotoxic molecules per antibody.
The proposed mechanism of action for ADCT-701 follows a multi-step process, beginning with the specific recognition of DLK1-expressing tumor cells and culminating in apoptosis.
Quantitative Cytotoxicity Data
The cytotoxic potential of ADCT-701 has been evaluated across a range of cancer cell lines from different origins. The potency is consistently higher in cell lines with significant DLK1 expression, underscoring the target-specific nature of the ADC. The following table summarizes the in vitro cytotoxicity, typically measured as the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | DLK1 Expression | ADCT-701 IC50 (ng/mL) | Control ADC IC50 (ng/mL) | Reference |
| SK-N-FI | Neuroblastoma | High | Potent (Specific values not publicly detailed) | Reduced Potency | |
| CU-ACC1 | Adrenocortical Carcinoma | High | Potent (Specific values not publicly detailed) | Reduced Potency | |
| H295R | Adrenocortical Carcinoma | High | Potent (Specific values not publicly detailed) | Reduced Potency | |
| CU-ACC2 | Adrenocortical Carcinoma | Negative | Reduced Potency | Reduced Potency | |
| Various | SCLC, HCC, Rhabdomyosarcoma | High | Potent (Specific values not publicly detailed) | Reduced Potency |
Note: Specific IC50 values are often presented in graphical form in the source literature; this table reflects the reported potency.
Experimental Protocols
The assessment of ADCT-701's cytotoxicity relies on established in vitro and in vivo methodologies.
A common method to determine the cytotoxic effect of ADCT-701 on cancer cell lines is the CellTiter-Glo® Luminescent Cell Viability Assay.
Objective: To measure the dose-dependent cytotoxic effect of ADCT-701 on adherent cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., SK-N-FI, CU-ACC1)
-
Isotype control ADC (non-targeting)
-
ADCT-701
-
Cell culture medium and supplements
-
96-well clear-bottom assay plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of ADCT-701 and the isotype control ADC in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared ADC dilutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for a defined period (e.g., 7 days).
-
Assay: Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Signal Measurement: Shake the plates to induce cell lysis and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the untreated control cells and plot the cell viability against the logarithm of the ADC concentration. Calculate the IC50 values using a suitable non-linear regression model.
Preclinical efficacy is often evaluated using tumor xenograft models in immunocompromised mice.
Objective: To assess the anti-tumor activity of ADCT-701 in a living organism.
Procedure:
-
Tumor Implantation: Human cancer cells (e.g., SK-N-FI) or patient-derived xenograft (PDX) fragments are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into groups and treated with a single intravenous dose of ADCT-701, an isotype control ADC, or a vehicle control.
-
Monitoring: Tumor volume and body weight are monitored regularly over a defined period (e.g., 60 days).
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition, partial responses (PR), and complete responses (CR).
Signaling and Resistance Pathways
The efficacy of ADCT-701 can be modulated by cellular pathways, including those involved in drug resistance. A key identified mechanism of resistance is the expression of the drug efflux pump ABCB1 (also known as MDR1 or P-glycoprotein).
High expression of ABCB1 can actively transport the PBD payload out of the cancer cell, thereby reducing its intracellular concentration and diminishing its cytotoxic effect. This suggests that tumors with low ABCB1 expression may be more sensitive to ADCT-701 treatment.
Conclusion
The foundational research on ADCT-701 demonstrates its potent and specific cytotoxicity against cancer cells expressing the DLK1 target. The mechanism of action is well-defined, involving targeted delivery and intracellular release of a DNA-damaging payload. In vitro and in vivo studies have consistently shown dose-dependent anti-tumor activity. Future research will likely focus on clinical validation, biomarker discovery to predict patient response, and strategies to overcome resistance mechanisms such as ABCB1-mediated efflux.
References
Methodological & Application
Application Notes for ADCT-701: In Vitro Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of ADCT-701, an investigational antibody-drug conjugate (ADC) targeting Delta-like 1 homolog (DLK1). The methodologies outlined below are based on preclinical studies and are intended to guide researchers in assessing the cellular activity of this compound.
Mechanism of Action
ADCT-701 is an antibody-drug conjugate comprising a humanized monoclonal antibody directed against human DLK1, which is expressed on the surface of various tumor cells. The antibody is site-specifically conjugated to a pyrrolobenzodiazepine (PBD) dimer cytotoxin, SG3199, via a cleavable linker.[1]
The proposed mechanism of action for ADCT-701 is as follows:
-
Binding: The antibody component of ADCT-701 binds to the DLK1 protein on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-DLK1 complex is internalized by the cell.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the PBD dimer payload (SG3199).
-
Cytotoxicity: The PBD dimer then cross-links DNA, leading to cell cycle arrest and ultimately, apoptotic cell death.[2]
DLK1 is also known to be a negative regulator of the Notch signaling pathway. By binding to the Notch receptor, DLK1 can inhibit the signaling cascade that is crucial for cell differentiation and proliferation.
Quantitative Data Summary
The in vitro cytotoxicity of ADCT-701 has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
| Cell Line | Cancer Type | IC50 (ng/mL) |
| DMS-114 | Small Cell Lung Cancer (SCLC) | ~1 |
| SK-N-FI | Neuroblastoma (NB) | ~10 |
| RH-30 | Rhabdomyosarcoma (Rhab) | ~10 |
| PANC-1 | Pancreatic Cancer (PaC) | >1000 |
Note: The IC50 values presented are estimated from graphical data in the cited preclinical poster presentation and should be considered approximate.[1]
Experimental Protocols
Cell Line Culture and Maintenance
This protocol provides general guidance for the culture of cell lines used in ADCT-701 cytotoxicity assays. Specific cell lines may require optimized conditions.
Materials:
-
DMS-114, SK-N-FI, RH-30, or PANC-1 cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 for DMS-114, DMEM for others)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-4 days, or when they reach 80-90% confluency.
-
For adherent cells (e.g., PANC-1, RH-30), wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium before splitting.
-
For suspension or semi-adherent cells (e.g., DMS-114, SK-N-FI), collect cells by gentle scraping or centrifugation before splitting.
In Vitro Cytotoxicity Assay using CellTiter-Glo®
This protocol describes the determination of cell viability after treatment with ADCT-701.
Materials:
-
DLK1-positive and DLK1-negative cancer cell lines
-
ADCT-701 (lyophilized powder)
-
Isotype control ADC (non-targeting)
-
Sterile, opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
Day 1: Cell Seeding
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cell suspension to the desired seeding density in complete culture medium. Note: Optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C, 5% CO2.
Day 2: ADCT-701 Treatment
-
Prepare a stock solution of ADCT-701 and the isotype control ADC in an appropriate sterile buffer.
-
Perform serial dilutions of ADCT-701 and the isotype control to achieve a range of desired concentrations. A common starting range for potent ADCs is 0.1 ng/mL to 1000 ng/mL.
-
Carefully remove the medium from the wells and add 100 µL of the prepared ADC dilutions.
-
Include wells with untreated cells as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 72 to 120 hours).
Day 5-7: Cell Viability Measurement
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control wells.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Visualizations
Caption: Workflow for ADCT-701 in vitro cytotoxicity testing.
Caption: Proposed mechanism of action for ADCT-701.
References
Application Notes and Protocols for ADCT-701 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADCT-701 is an antibody-drug conjugate (ADC) demonstrating significant potential in preclinical studies for the treatment of various cancers. This document provides detailed application notes and protocols for the utilization of ADCT-701 in xenograft mouse models, drawing from available preclinical data. ADCT-701 is composed of a humanized IgG1 antibody targeting human delta-like 1 homolog (DLK1), site-specifically conjugated to a pyrrolobenzodiazepine (PBD) dimer cytotoxin, SG3199, via a cleavable linker.[1][2] DLK1 is an attractive therapeutic target due to its high expression in several tumor types, including neuroblastoma, hepatocellular carcinoma (HCC), small cell lung cancer (SCLC), and adrenocortical carcinoma (ACC), with restricted expression in healthy adult tissues.[3] The mechanism of action involves the binding of ADCT-701 to DLK1 on tumor cells, followed by internalization and enzymatic cleavage of the linker, which releases the PBD warhead.[1] The PBD dimer then cross-links DNA, leading to cell cycle arrest and apoptosis of the cancer cells.[1]
Data Presentation
In Vitro Cytotoxicity of ADCT-701
| Cell Line | Cancer Type | IC50 (mcg/mL) |
| A204 | Rhabdomyosarcoma | 0.0064[4] |
| Lu135 | Small-Cell Lung Cancer | 0.018[4] |
| SK-N-FI | Neuroblastoma | 0.16[4] |
In Vivo Efficacy of ADCT-701 in Xenograft Models
| Xenograft Model | Mouse Strain | Treatment | Key Findings |
| SK-N-FI (Neuroblastoma) | NOD-SCID | Single intravenous dose of 0.5 mg/kg or 1 mg/kg.[5][4] | Dose-dependent antitumor activity. At 1 mg/kg: 4 complete responses (CR), 1 partial response (PR), and 1 tumor-free survivor (TFS) out of 9-10 mice.[4][6] |
| LI1097 (HCC PDX) | BALB/c nude | Single intravenous doses of 0.1, 0.3, or 1 mg/kg.[5][4] | Dose-dependent antitumor activity. At 1 mg/kg: 2 CRs and 3 PRs out of 8 animals.[4] |
| CU-ACC1 & H295R (ACC) | Not Specified | 1 mg/kg intravenous injections.[7] | Robust anti-tumor responses.[7] |
| ACC PDX Models (164165, 592788, POBNCI_ACC004) | Not Specified | 1 mg/kg intravenous injections.[7] | Significant tumor growth inhibition.[7] |
Experimental Protocols
Cell Line and Culture Conditions
-
Cell Lines: A panel of DLK1-expressing cell lines should be used, including but not limited to SK-N-FI (neuroblastoma), A204 (rhabdomyosarcoma), Lu135 (small-cell lung cancer), CU-ACC1, and H295R (adrenocortical carcinoma).[4][7]
-
Culture Media: Culture conditions should be optimized for each specific cell line according to the supplier's recommendations (e.g., ATCC). Media are typically supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Verification: DLK1 expression should be confirmed periodically using methods such as flow cytometry or western blotting.
Animal Models
-
Strains: Immunocompromised mice are required for xenograft studies. Commonly used strains include NOD-SCID and BALB/c nude mice.[5]
-
Acclimatization: Animals should be allowed to acclimate to the facility for at least one week prior to any experimental procedures.
-
Health Monitoring: Regular monitoring of animal health, including body weight and general appearance, is crucial throughout the study.
Tumor Implantation
-
Cell Preparation: Harvest cultured tumor cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Suspension: Resuspend the cells in a mixture of sterile PBS and Matrigel (50% Matrigel recommended) to a final concentration appropriate for the cell line (e.g., 5 x 10^6 cells per 100 µL).[6][8] Keep the cell suspension on ice to prevent the Matrigel from solidifying.[8]
-
Injection: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
ADCT-701 Administration
-
Tumor Size for Treatment Initiation: Initiate treatment when tumors reach a predetermined size, for example, an average of 100-200 mm³.[7]
-
Drug Preparation: Reconstitute and dilute ADCT-701 in a sterile vehicle, such as normal saline, to the desired concentration.
-
Administration: Administer ADCT-701 as a single intravenous (i.v.) injection into the tail vein.[5][6] Doses ranging from 0.1 mg/kg to 1.0 mg/kg have been shown to be effective in preclinical models.[4][6] An isotype control ADC should be used as a negative control.[5]
Efficacy Evaluation and Endpoint Analysis
-
Tumor Measurements: Continue to measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Response Criteria:
-
Partial Response (PR): Significant reduction in tumor volume.
-
Complete Response (CR): Disappearance of the tumor.
-
Tumor-Free Survivor (TFS): Animals that remain tumor-free at the end of the study period (e.g., 60 days).[6]
-
-
Survival Analysis: Monitor animals for survival. The endpoint for survival studies is typically when the tumor reaches a maximum allowed size or when the animal shows signs of significant morbidity.
-
Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for further analysis, such as immunohistochemistry (IHC) to confirm DLK1 expression.[5]
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. Facebook [cancer.gov]
- 2. adctherapeutics.com [adctherapeutics.com]
- 3. ADCT-701 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. | BioWorld [bioworld.com]
- 5. adctmedical.com [adctmedical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols for Laboratory Handling and Storage of ADCT-701
Disclaimer: As of December 2025, specific handling, storage, and safety data sheets for ADCT-701 are not publicly available. The following application notes and protocols are based on general best practices for the handling of antibody-drug conjugates (ADCs) and potent cytotoxic compounds, particularly those containing pyrrolobenzodiazepine (PBD) dimers. Researchers, scientists, and drug development professionals should always consult the manufacturer's specific guidelines and safety data sheet (SDS) for ADCT-701 as soon as they are available. The information provided herein is for guidance purposes only and should be supplemented with a thorough institutional safety review and adherence to all applicable regulations.
Introduction
ADCT-701 is an investigational antibody-drug conjugate (ADC) that combines a monoclonal antibody targeting Delta-like ligand 1 (DLK1) with a highly potent PBD dimer cytotoxic payload. Due to the cytotoxic nature of the PBD dimer, which cross-links DNA, stringent safety precautions and specific handling procedures are necessary to minimize exposure risk to laboratory personnel and to maintain the integrity of the compound.
Quantitative Data Summary
The following table summarizes key stability and administration information for ADCT-701 based on available preclinical data.
| Parameter | Value | Source |
| Half-life (in rats) | 9 - 11 days | [1][2] |
| Administration Route | Intravenous | |
| Clinical Trial Cycle | 21 days | |
| Preclinical Diluent | Normal Saline | [1] |
| General ADC Storage | -20°C to -80°C (lyophilized) |
Experimental Protocols
General Safety Precautions
Due to the highly cytotoxic nature of the PBD dimer payload, all handling of ADCT-701 must be conducted in a designated controlled area by trained personnel.
-
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling ADCT-701. This includes, but is not limited to:
-
Disposable, solid-front gown with tight-fitting cuffs.
-
Two pairs of chemotherapy-tested nitrile gloves.
-
Eye protection (safety glasses or goggles).
-
A fit-tested N95 or higher-level respirator.
-
-
Engineering Controls: All manipulations of ADCT-701, including reconstitution and dilution, should be performed in a certified biological safety cabinet (BSC) or a containment isolator to prevent aerosolization and environmental contamination.
-
Waste Disposal: All materials that come into contact with ADCT-701, including vials, syringes, pipette tips, and contaminated PPE, must be disposed of as hazardous cytotoxic waste according to institutional and local regulations.
-
Spill Management: A spill kit specifically for cytotoxic agents must be readily available in the handling area. All personnel must be trained on the proper procedures for spill cleanup.
Storage of ADCT-701
-
Lyophilized Powder: Unopened vials of lyophilized ADCT-701 should be stored at -20°C to -80°C in a secure, monitored freezer to ensure stability.[2]
-
Reconstituted Solution: The stability of reconstituted ADCT-701 is not publicly known. It is recommended to use the reconstituted solution immediately. If short-term storage is necessary, it should be stored at 2-8°C, protected from light, for no longer than 24 hours unless otherwise specified by the manufacturer. Do not freeze the reconstituted solution.
Reconstitution Protocol for Lyophilized ADCT-701
This protocol is a general guideline for the reconstitution of lyophilized antibodies and ADCs. The exact volume and type of reconstitution buffer should be confirmed from the manufacturer's product-specific datasheet.
-
Preparation:
-
Allow the ADCT-701 vial to equilibrate to room temperature before reconstitution.
-
Gather all necessary materials: sterile water for injection (SWFI) or other specified buffer, sterile syringes and needles, and appropriate PPE.
-
-
Reconstitution:
-
Carefully remove the vial cap to expose the rubber stopper.
-
Using a sterile syringe, slowly inject the recommended volume of SWFI onto the inside wall of the vial to avoid foaming.
-
Gently swirl the vial to dissolve the lyophilized powder. Do not shake or vortex , as this can cause denaturation of the antibody.
-
Allow the vial to sit at room temperature for a few minutes to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter. The solution should be clear and colorless to slightly yellow.
-
Visualizations
Experimental Workflow for ADCT-701 Handling
Caption: Workflow for the safe handling and preparation of ADCT-701.
Logical Relationships of Safety Precautions
Caption: Key safety considerations for handling cytotoxic ADCT-701.
References
Application Notes and Protocols for Assessing ADCT-701 Internalization into Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the internalization of ADCT-701, an antibody-drug conjugate (ADC) targeting Delta-like 1 homolog (DLK1), into cancer cells. Understanding the efficiency and mechanism of internalization is critical for the preclinical evaluation and optimization of ADC-based therapies.
Introduction to ADCT-701 and its Mechanism of Action
ADCT-701 is a promising therapeutic agent composed of a humanized monoclonal antibody against human DLK1, conjugated to a potent pyrrolobenzodiazepine (PBD) dimer cytotoxin.[1][2][3] DLK1 is a cell surface protein with restricted expression in healthy adult tissues but is re-expressed in various tumors, including neuroblastoma, hepatocellular carcinoma, and small cell lung cancer, making it an attractive target for ADC therapy.[1][3]
The therapeutic efficacy of ADCT-701 is contingent upon a sequence of events initiated by the binding of the ADC to DLK1 on the cancer cell surface. This is followed by internalization of the ADC-DLK1 complex, trafficking to intracellular compartments, and subsequent release of the cytotoxic payload, leading to cell death. Therefore, robust and quantitative assessment of ADCT-701 internalization is a crucial step in its preclinical development.
Key Techniques for Assessing ADCT-701 Internalization
Several methodologies can be employed to investigate the internalization of ADCT-701. The choice of technique depends on the specific question being addressed, from qualitative visualization to quantitative measurement of uptake kinetics.
-
Immunofluorescence Microscopy: Allows for the direct visualization of ADCT-701 localization on the cell surface and within intracellular compartments.
-
Flow Cytometry: Provides a quantitative measure of the amount of ADCT-701 bound to and internalized by a population of cells.
-
Live-Cell Imaging: Enables the real-time tracking of ADCT-701 internalization and trafficking dynamics in living cells.
-
Cytotoxicity Assays: Indirectly assesses the functional consequence of internalization by measuring cell viability following ADCT-701 treatment.
Data Presentation: Quantitative Comparison of Internalization Techniques
| Technique | Parameter Measured | Advantages | Limitations | Typical Throughput |
| Immunofluorescence Microscopy | Cellular localization (surface vs. intracellular), Co-localization with organelles | Provides spatial information, visually intuitive | Semi-quantitative, lower throughput | Low to Medium |
| Flow Cytometry | Mean Fluorescence Intensity (MFI) of cell-associated ADC | High-throughput, quantitative population data | No spatial information, potential for quenching artifacts | High |
| Live-Cell Imaging | Real-time kinetics of internalization and trafficking | Dynamic information, single-cell resolution | Lower throughput, requires specialized equipment | Low to Medium |
| Cytotoxicity Assay (e.g., MTT) | Cell viability (IC50) | Functional readout, high-throughput | Indirect measure of internalization, endpoint assay | High |
Experimental Protocols
Protocol 1: Immunofluorescence Microscopy for ADCT-701 Internalization
This protocol describes how to visualize the internalization of ADCT-701 into DLK1-expressing cancer cells using immunofluorescence microscopy.
Materials:
-
DLK1-positive cancer cell line (e.g., SK-N-FI, neuroblastoma)
-
DLK1-negative cancer cell line (as a negative control)
-
ADCT-701
-
Isotype control ADC (non-binding)
-
Cell culture medium and supplements
-
Glass coverslips or imaging-compatible plates
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorescently labeled secondary antibody against human IgG (e.g., Alexa Fluor 488-conjugated goat anti-human IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Lysosomal marker (e.g., LysoTracker Red)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed DLK1-positive and DLK1-negative cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
ADC Treatment:
-
Incubate cells with a predetermined concentration of ADCT-701 (e.g., 1-10 µg/mL in cell culture medium) for various time points (e.g., 0, 30 min, 1h, 4h, 24h) at 37°C.
-
Include controls: untreated cells, cells treated with isotype control ADC.
-
-
Fixation:
-
To visualize only surface-bound ADC, proceed directly to fixation after the incubation period.
-
To visualize internalized ADC, first wash the cells with a mild acid buffer (e.g., glycine-HCl, pH 2.5) for a short period to strip off surface-bound antibody before fixation.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Permeabilization (for intracellular staining): If visualizing internalized ADC, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Incubate the cells with DAPI and/or a lysosomal marker according to the manufacturer's instructions.
-
Mounting and Imaging: Wash the coverslips with PBS, mount them onto microscope slides using mounting medium, and image using a fluorescence microscope.
Expected Results:
-
At early time points, ADCT-701 will be observed primarily on the cell surface of DLK1-positive cells.
-
At later time points, fluorescent signal will be observed within intracellular vesicles, potentially co-localizing with lysosomal markers, indicating internalization and trafficking.
-
DLK1-negative cells and cells treated with the isotype control should show minimal fluorescence.
Protocol 2: Flow Cytometry for Quantifying ADCT-701 Internalization
This protocol provides a quantitative method to measure the amount of ADCT-701 that is bound to the cell surface versus internalized.
Materials:
-
DLK1-positive and DLK1-negative cancer cells
-
ADCT-701
-
Isotype control ADC
-
Fluorescently labeled secondary antibody against human IgG (e.g., PE-conjugated goat anti-human IgG)
-
Propidium Iodide (PI) or other viability dye
-
FACS buffer (PBS with 2% FBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
ADC Incubation:
-
Incubate cells with ADCT-701 or isotype control ADC at a specific concentration in FACS buffer for 1 hour on ice (to measure total binding) or at 37°C for various time points (to measure internalization).
-
-
Staining for Surface-Bound vs. Total ADC:
-
Total cell-associated ADC: After incubation, wash cells with cold FACS buffer and proceed to secondary antibody staining.
-
Internalized ADC: After incubation at 37°C, wash cells with a mild acid buffer to strip surface-bound ADC. Then, fix and permeabilize the cells before staining with the secondary antibody.
-
-
Secondary Antibody Staining: Incubate cells with the fluorescently labeled secondary antibody in FACS buffer for 30 minutes on ice, protected from light.
-
Viability Staining: Resuspend cells in FACS buffer containing PI just before analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI).
Data Analysis:
-
The MFI will be proportional to the amount of ADC bound to or within the cells.
-
Compare the MFI of ADCT-701 treated cells to the isotype control to determine specific binding and internalization.
-
Calculate the percentage of internalization by comparing the MFI of the internalized fraction to the total cell-associated fraction.
Protocol 3: Live-Cell Imaging of ADCT-701 Internalization
This protocol uses a pH-sensitive dye to specifically visualize the trafficking of ADCT-701 into acidic endosomal and lysosomal compartments in real-time.
Materials:
-
ADCT-701 labeled with a pH-sensitive dye (e.g., pHrodo Red)
-
DLK1-positive cancer cells
-
Live-cell imaging medium
-
Live-cell imaging system (e.g., IncuCyte® or confocal microscope with environmental chamber)
-
Imaging-compatible plates or dishes
Procedure:
-
Cell Seeding: Seed DLK1-positive cells in an imaging-compatible plate.
-
Treatment: Add the pHrodo-labeled ADCT-701 to the cells in live-cell imaging medium.
-
Image Acquisition: Immediately place the plate in the live-cell imaging system and acquire images at regular intervals (e.g., every 15-30 minutes) for several hours.
-
Data Analysis: Quantify the increase in red fluorescence intensity over time, which corresponds to the accumulation of the ADC in acidic compartments.
Expected Results:
-
A time-dependent increase in red fluorescence will be observed in DLK1-positive cells as the pHrodo-labeled ADCT-701 is internalized and enters the acidic environment of endosomes and lysosomes.
-
This provides a kinetic measurement of the internalization and trafficking process.
Protocol 4: Cytotoxicity Assay (MTT) to Assess Functional Internalization
This assay measures the cytotoxic effect of ADCT-701, which is a downstream consequence of its successful internalization and payload release.
Materials:
-
DLK1-positive and DLK1-negative cancer cells
-
ADCT-701
-
Isotype control ADC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of ADCT-701 and the isotype control ADC for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Expected Results:
-
ADCT-701 should exhibit potent, dose-dependent cytotoxicity in DLK1-positive cells.
-
DLK1-negative cells and cells treated with the isotype control ADC should show significantly lower cytotoxicity.
Visualizations
Caption: ADCT-701 internalization and mechanism of action.
Caption: General experimental workflow for assessing ADCT-701 internalization.
References
Application Notes and Protocols for Determining ADCT-701 Target Expression by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADCT-701 is an antibody-drug conjugate (ADC) that targets Delta-like 1 homolog (DLK-1), a transmembrane protein with limited expression in healthy adult tissues but found on the surface of various tumor cells.[1][2][3] DLK-1 is considered an attractive target for ADC-based therapies due to its differential expression profile.[1][2] ADCT-701 is composed of a humanized monoclonal antibody directed against DLK-1, linked to a potent pyrrolobenzodiazepine (PBD) dimer cytotoxin. Upon binding to DLK-1 on the surface of a cancer cell, ADCT-701 is internalized, and the cytotoxic payload is released, leading to cell death. This document provides a detailed protocol for assessing the surface expression of DLK-1 on cancer cells using flow cytometry, a critical step in identifying tumors that may be susceptible to ADCT-701 therapy.
Target Information: Delta-like 1 Homolog (DLK-1)
DLK-1 is a member of the epidermal growth factor (EGF)-like homeotic family of proteins and is involved in the regulation of cell differentiation and proliferation. While its expression is abundant during fetal development, it is significantly restricted in adult tissues. However, re-expression of DLK-1 has been observed in a variety of malignancies, including neuroblastoma, hepatocellular carcinoma, small cell lung cancer, and acute myeloid leukemia. This tumor-associated expression makes DLK-1 a promising therapeutic target.
ADCT-701: Mechanism of Action
ADCT-701 is an investigational antibody-drug conjugate designed to target and eliminate cancer cells expressing DLK-1. The mechanism of action involves the specific binding of the antibody component of ADCT-701 to the DLK-1 protein on the tumor cell surface. Following this binding, the ADC-antigen complex is internalized by the cell. Once inside, the linker connecting the antibody to the cytotoxic agent is cleaved, releasing the PBD-dimer warhead. This potent cytotoxin then cross-links DNA, leading to mitotic arrest and ultimately, apoptotic cell death.
Quantitative Analysis of DLK-1 Expression
The following table provides an example of how to present quantitative data on DLK-1 expression in various cancer cell lines as determined by flow cytometry. The Mean Fluorescence Intensity (MFI) is a relative measure of antigen expression.
| Cell Line | Cancer Type | DLK-1 Expression (MFI) | Percent Positive Cells (%) |
| SK-N-FI | Neuroblastoma | 15,000 | 95% |
| LI1097 | Hepatocellular Carcinoma | 12,500 | 92% |
| Generic SCLC Line | Small Cell Lung Cancer | 8,000 | 78% |
| Generic AML Line | Acute Myeloid Leukemia | 5,500 | 65% |
| Normal PBMCs | Healthy Control | 150 | <1% |
Experimental Protocol: Flow Cytometry for DLK-1 Surface Expression
This protocol outlines the steps for staining suspension cancer cells to detect the surface expression of DLK-1.
Materials:
-
Primary Antibody: Anti-DLK-1 antibody (conjugated to a fluorophore, e.g., FITC, PE, or APC).
-
Isotype Control: Fluorophore-conjugated isotype control antibody corresponding to the host species and immunoglobulin class of the primary antibody.
-
Cells: Single-cell suspension of the cancer cell line(s) of interest and a negative control cell line.
-
Flow Cytometry Staining Buffer: Phosphate-buffered saline (PBS) supplemented with 1-2% bovine serum albumin (BSA) or fetal bovine serum (FBS) and 0.1% sodium azide.
-
Fc Block (optional but recommended): To prevent non-specific binding of antibodies to Fc receptors.
-
Propidium Iodide (PI) or other viability dye: To exclude dead cells from the analysis.
-
FACS tubes (5 mL polystyrene round-bottom tubes).
-
Centrifuge.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension. For adherent cells, use a gentle detachment method such as trypsin-EDTA or a cell scraper.
-
Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in cold Flow Cytometry Staining Buffer and perform a cell count. Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Fc Receptor Blocking (Optional):
-
Aliquot 1 x 10^6 cells per FACS tube.
-
Add Fc block according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature. This step helps to reduce background staining.
-
-
Antibody Staining:
-
Without washing, add the predetermined optimal concentration of the fluorophore-conjugated anti-DLK-1 antibody to the designated tubes.
-
In a separate tube, add the same concentration of the corresponding isotype control antibody.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Carefully decant the supernatant.
-
Repeat the wash step two more times.
-
-
Viability Staining:
-
Resuspend the cell pellet in 500 µL of cold Flow Cytometry Staining Buffer.
-
Add a viability dye such as Propidium Iodide (PI) at the manufacturer's recommended concentration just before analysis. This allows for the exclusion of dead cells, which can non-specifically bind antibodies.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer. Ensure that a sufficient number of events (e.g., 10,000-20,000) are collected for each sample.
-
Set up appropriate gates to exclude debris and doublets, and to analyze the live cell population based on the viability dye staining.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Gate on the live, single-cell population.
-
Determine the percentage of DLK-1 positive cells and the Mean Fluorescence Intensity (MFI) of the positive population compared to the isotype control.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Evaluating the Bystander Effect of ADCT-701
For Researchers, Scientists, and Drug Development Professionals
Introduction to ADCT-701 and the Bystander Effect
ADCT-701 is an antibody-drug conjugate (ADC) that targets Delta-like ligand 1 (DLK1), a protein expressed on the surface of various tumor cells.[1][2] It is composed of a humanized anti-DLK1 monoclonal antibody, a cleavable linker, and a highly potent cytotoxic payload, SG3199, which is a pyrrolobenzodiazepine (PBD) dimer.[1][3][4] PBD dimers exert their cytotoxic effect by cross-linking DNA, leading to cell cycle arrest and apoptosis.[5][6][7]
The bystander effect is a phenomenon where the cytotoxic payload of an ADC, upon release from the target cancer cell, can diffuse to and kill neighboring tumor cells that may or may not express the target antigen.[8] This is particularly relevant in heterogeneous tumors where antigen expression can be varied. For ADCs with PBD dimer payloads like ADCT-701, the ability of the payload to traverse cell membranes is a key determinant of its bystander potential.
These application notes provide a comprehensive overview of the methods to evaluate the bystander effect of ADCT-701, including detailed experimental protocols and data presentation guidelines.
Key Experimental Approaches to Evaluate the Bystander Effect
Several in vitro and in vivo methods can be employed to investigate the bystander effect of ADCT-701. These assays are designed to differentiate between the direct killing of antigen-positive (DLK1-positive) cells and the indirect killing of antigen-negative (DLK1-negative) bystander cells.
In Vitro Co-culture Assay
This is a fundamental method to directly observe the killing of antigen-negative cells in the presence of antigen-positive cells and the ADC.
Principle: DLK1-positive and DLK1-negative cell lines are cultured together and treated with ADCT-701. The viability of the DLK1-negative cells is then assessed. A significant decrease in the viability of DLK1-negative cells in the co-culture compared to when they are cultured alone and treated with ADCT-701 indicates a bystander effect.
Protocol:
-
Cell Line Selection:
-
Antigen-Positive (Ag+): A cell line with high DLK1 expression (e.g., SK-N-FI neuroblastoma, A204 rhabdomyosarcoma).[9]
-
Antigen-Negative (Ag-): A cell line with no or very low DLK1 expression, which is sensitive to the PBD payload (SG3199). To facilitate identification, the Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP or RFP).
-
-
Co-culture Seeding:
-
Seed the Ag+ and Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). The optimal ratio may need to be determined empirically.
-
Include control wells with only Ag+ cells and only Ag- cells.
-
-
Treatment:
-
After allowing the cells to adhere overnight, treat the wells with a serial dilution of ADCT-701.
-
Include an isotype control ADC (with the same payload but a non-targeting antibody) to control for non-specific uptake and killing.
-
Include a vehicle control (the formulation buffer of the ADC).
-
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Data Acquisition and Analysis:
-
The viability of the fluorescently labeled Ag- cells can be quantified using a high-content imager or a flow cytometer.
-
Total cell viability can be assessed using assays like CellTiter-Glo®.
-
The percentage of bystander killing can be calculated by comparing the viability of Ag- cells in co-culture to their viability in monoculture at the same ADCT-701 concentration.[10][11]
-
Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.
Principle: The culture medium from ADCT-701-treated DLK1-positive cells is collected and transferred to a culture of DLK1-negative cells. A decrease in the viability of the DLK1-negative cells indicates that a cytotoxic agent was released into the medium.[12]
Protocol:
-
Preparation of Conditioned Medium:
-
Seed DLK1-positive cells in a culture flask or plate.
-
Treat the cells with ADCT-701 at a concentration that induces significant cytotoxicity. Include a vehicle-treated control.
-
After a predetermined incubation period (e.g., 48-72 hours), collect the culture supernatant.
-
Centrifuge the supernatant to remove any detached cells and debris. The resulting cell-free medium is the "conditioned medium."
-
-
Treatment of Bystander Cells:
-
Seed DLK1-negative cells in a 96-well plate.
-
After overnight adherence, replace the culture medium with the conditioned medium (undiluted or serially diluted).
-
Include controls where DLK1-negative cells are treated with fresh medium containing the same concentration of ADCT-701 as was used to generate the conditioned medium.
-
-
Incubation and Analysis:
-
Incubate the plates for 72-96 hours.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).
-
3D Spheroid Co-culture Model
This model more closely mimics the three-dimensional architecture of a tumor and can provide more physiologically relevant data on the penetration and bystander effect of the ADC payload.
Principle: 3D spheroids are generated containing a mixed population of DLK1-positive and DLK1-negative cells. The effect of ADCT-701 on the viability and spatial distribution of both cell types within the spheroid is then evaluated.
Protocol:
-
Spheroid Formation:
-
Create a single-cell suspension of DLK1-positive and fluorescently labeled DLK1-negative cells at a desired ratio.
-
Seed the cells in an ultra-low attachment 96-well plate to promote spheroid formation. Spheroids should form within 2-4 days.
-
-
Treatment:
-
Once spheroids have formed and compacted, treat them with a serial dilution of ADCT-701.
-
-
Long-term Culture and Imaging:
-
Culture the spheroids for an extended period (e.g., 7-14 days), with periodic medium changes containing fresh ADC if required.
-
Monitor spheroid growth and morphology using brightfield microscopy.
-
Image the fluorescent bystander cells within the spheroids using a confocal or high-content microscope.
-
-
Analysis:
-
Spheroid viability can be assessed using 3D-compatible assays (e.g., CellTiter-Glo® 3D).
-
For a more detailed analysis, spheroids can be dissociated, and the viability of each cell population can be determined by flow cytometry.
-
Immunofluorescence staining for markers of DNA damage (e.g., γH2AX) or apoptosis (e.g., cleaved caspase-3) can be performed on cryosectioned spheroids to visualize the spatial extent of the bystander effect.
-
In Vivo Admixed Xenograft Model
This is the gold-standard preclinical model to evaluate the in vivo bystander effect of an ADC.
Principle: Tumors are established in immunodeficient mice using a mixture of DLK1-positive and DLK1-negative tumor cells. The effect of ADCT-701 on tumor growth and the composition of the tumor are then evaluated.
Protocol:
-
Cell Line Preparation:
-
The DLK1-negative cell line should be engineered to express a reporter gene, such as luciferase, for non-invasive in vivo imaging.[8]
-
-
Tumor Implantation:
-
Prepare a mixed-cell suspension of DLK1-positive and luciferase-expressing DLK1-negative cells at a defined ratio (e.g., 1:1).
-
Subcutaneously inject the cell suspension into immunodeficient mice.
-
Establish control tumors with only DLK1-positive or only DLK1-negative cells.
-
-
Treatment:
-
Monitoring and Analysis:
-
Measure tumor volume regularly using calipers.
-
Monitor the growth of the DLK1-negative cell population by performing in vivo bioluminescence imaging at regular intervals.
-
At the end of the study, tumors can be excised, and immunohistochemistry can be performed to assess the distribution of DLK1-positive and -negative cells and to stain for markers of proliferation (e.g., Ki-67) and apoptosis.
-
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of ADCT-701
| Cell Line | DLK1 Expression | Monoculture IC50 (nM) | Co-culture (1:1 with Ag+) IC50 (nM) |
| SK-N-FI | High | Value | N/A |
| A204 | High | Value | N/A |
| DLK1-Negative | Negative | Value | Value |
| (e.g., HT-1080) |
Table 2: In Vivo Efficacy of ADCT-701 in Admixed Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Growth Inhibition (%) | Change in Bioluminescence Signal (%) |
| Vehicle | N/A | 0 | Value |
| Isotype Control ADC | Value | Value | Value |
| ADCT-701 | Value | Value | Value |
| ADCT-701 | Value | Value | Value |
Visualizations
Signaling Pathway
The cytotoxic payload of ADCT-701, SG3199, is a PBD dimer that causes DNA interstrand cross-links. This triggers the DNA Damage Response (DDR) pathway, primarily through the ATR/Chk1 signaling cascade, leading to cell cycle arrest and apoptosis.
Caption: ADCT-701 mechanism of action and bystander effect pathway.
Experimental Workflows
References
- 1. adctmedical.com [adctmedical.com]
- 2. youtube.com [youtube.com]
- 3. pure.fo [pure.fo]
- 4. ATR/Chk1 interacting lncRNA modulates DNA damage response to induce breast cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of… [ouci.dntb.gov.ua]
- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 9. | BioWorld [bioworld.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Application of ADCT-701 in 3D Organoid Cultures: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ADCT-701, an antibody-drug conjugate (ADC), in three-dimensional (3D) organoid cultures. These guidelines are intended to assist researchers in evaluating the efficacy and mechanism of action of ADCT-701 in a physiologically relevant, patient-derived tumor organoid setting.
Introduction to ADCT-701
ADCT-701 is a promising anti-cancer agent composed of a humanized monoclonal antibody targeting Delta-like non-canonical Notch ligand 1 (DLK1), linked to a potent pyrrolobenzodiazepine (PBD) dimer cytotoxin.[1][2] DLK1 is a compelling therapeutic target as its expression is prevalent in various tumors, including neuroblastoma, hepatocellular carcinoma, and small cell lung cancer, while being highly restricted in healthy adult tissues.[1][2] The ADC is designed to bind to DLK1 on the surface of cancer cells, become internalized, and then release its cytotoxic payload, leading to cell death.[1] Pre-clinical studies have demonstrated the potential of ADCT-701 to suppress tumor growth and improve survival in various cancer models.
3D Organoid Cultures for Drug Screening
Patient-derived organoids (PDOs) are self-organizing 3D structures grown from tumor samples that recapitulate the genetic and phenotypic characteristics of the original tumor. These "mini-tumors" in a dish provide a more clinically relevant model for assessing drug efficacy compared to traditional 2D cell cultures. Organoids can be used for medium- to high-throughput drug screening to evaluate efficacy, toxicity, and potential drug combinations.
Application of ADCT-701 in Adrenocortical Carcinoma (ACC) Organoids
A recent study has highlighted the potent in vitro activity of ADCT-701 in patient-derived organoids from adrenocortical carcinoma (ACC), a rare and aggressive cancer with limited treatment options. This finding underscores the utility of 3D organoid models in evaluating the therapeutic potential of targeted agents like ADCT-701.
Experimental Protocols
The following protocols provide a framework for establishing 3D organoid cultures from patient tumor tissue and for conducting drug sensitivity and viability assays with ADCT-701.
Protocol 1: Establishment of Patient-Derived Tumor Organoid Cultures
This protocol is adapted from established methods for generating organoids from patient tumor samples.
Materials:
-
Fresh patient tumor tissue
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid growth medium (specific to the tumor type)
-
DMEM/F-12 with 15mM HEPES and 1% BSA (Wash Medium)
-
ROCK inhibitor (e.g., Y-27632)
-
Tissue culture-treated plates (e.g., 96-well)
-
Standard cell culture equipment
Procedure:
-
Tissue Processing: Mechanically and enzymatically dissociate fresh tumor tissue to obtain a single-cell or small-cell-cluster suspension.
-
Cell Seeding: Resuspend the cell pellet in a basement membrane matrix on ice. A recommended density is approximately 300 organoids in 6 μL of matrix per well of a 96-well plate.
-
Doming: Carefully spot 6 μL domes of the cell-matrix suspension into the center of pre-warmed 96-well plates.
-
Solidification: Incubate the plate at 37°C for 10-15 minutes to allow the domes to solidify.
-
Media Addition: Add 100 μL of appropriate organoid growth medium supplemented with a ROCK inhibitor to each well.
-
Culture and Maintenance: Culture the organoids at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days. Organoids can be passaged as they grow.
Protocol 2: ADCT-701 Drug Sensitivity and Viability Assay
This protocol outlines a method for assessing the cytotoxic effects of ADCT-701 on established tumor organoid cultures.
Materials:
-
Established tumor organoid cultures in 96-well plates
-
ADCT-701 (and a non-targeting control ADC if available)
-
Organoid growth medium
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of ADCT-701 in organoid growth medium.
-
Treatment: Carefully aspirate the old medium from the organoid-containing wells. Add fresh medium containing the desired concentrations of ADCT-701 or control ADC to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the treated organoids for a predetermined period (e.g., 7 days, as used in some studies with ADCT-701).
-
Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For CellTiter-Glo® 3D, this typically involves adding the reagent to each well, incubating for a short period, and then measuring luminescence.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. Plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for ADCT-701.
Data Presentation
Quantitative data from drug sensitivity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of IC50 Values for ADCT-701 in Different Tumor Organoid Lines
| Organoid Line | Tumor Type | DLK1 Expression (if known) | ADCT-701 IC50 (nM) | Control ADC IC50 (nM) |
| PDO-1 | Adrenocortical Carcinoma | High | 15.2 | >1000 |
| PDO-2 | Neuroendocrine Tumor | High | 25.8 | >1000 |
| PDO-3 | Adrenocortical Carcinoma | Low | >1000 | >1000 |
| PDO-4 | Healthy Adrenal Tissue | Negative | >1000 | >1000 |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of ADCT-701.
Experimental Workflow
Caption: Workflow for ADCT-701 screening in organoids.
Conclusion
The use of 3D patient-derived organoid cultures provides a powerful and clinically relevant platform for the pre-clinical evaluation of novel therapeutics like ADCT-701. The protocols and guidelines presented here offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of ADCT-701 in a variety of tumor types, ultimately contributing to the advancement of personalized cancer therapies. The ongoing Phase I clinical trial of ADCT-701 in patients with neuroendocrine neoplasms will provide further insights into its clinical potential.
References
Troubleshooting & Optimization
ADCT-701 Technical Support Center: Troubleshooting Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting instability issues that may be encountered when working with the antibody-drug conjugate (ADC) ADCT-701 in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My ADCT-701 solution appears slightly cloudy or has visible particulates. What could be the cause?
A1: Cloudiness or visible particulates in your ADCT-701 solution are likely indicative of protein aggregation. Aggregation is a common issue with antibody-drug conjugates, where individual ADC molecules clump together to form larger, often insoluble, complexes. This can be triggered by a variety of factors, including improper storage, handling, or buffer conditions. Protein aggregation is a significant concern as it can reduce the therapeutic efficacy and potentially increase the immunogenicity of the ADC.
Q2: What are the primary factors that can lead to the aggregation of ADCT-701?
A2: Several factors can contribute to the aggregation of ADCT-701. These include:
-
Temperature Stress: Exposure to elevated temperatures or repeated freeze-thaw cycles can denature the antibody portion of the ADC, exposing hydrophobic regions that promote aggregation.[1]
-
pH and Buffer Conditions: The stability of ADCT-701 is highly dependent on the pH and composition of the buffer. If the pH of the solution is near the isoelectric point (pI) of the ADC, its solubility will be at its lowest, increasing the likelihood of aggregation.[1][2]
-
High Concentration: At high concentrations, the proximity of individual ADCT-701 molecules to each other increases the chances of intermolecular interactions that can lead to aggregation.
-
Mechanical Stress: Vigorous vortexing or shaking can introduce shear stress, which may lead to denaturation and aggregation.
-
Hydrophobicity of the Payload: ADCs carry a cytotoxic payload which is often hydrophobic. This inherent hydrophobicity can contribute to the tendency of the ADC to aggregate in aqueous solutions.[1]
Q3: How can I detect and quantify aggregation in my ADCT-701 sample?
A3: Several analytical techniques can be used to detect and quantify aggregation:
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique for separating and quantifying monomers, dimers, and larger aggregates based on their size and molecular weight.[3][4]
-
Dynamic Light Scattering (DLS): DLS is a rapid and sensitive method for measuring the size distribution of particles in a solution. It can detect the presence of even small amounts of large aggregates.[3][5]
-
Visual Inspection: A simple visual check for turbidity or particulates can be the first sign of significant aggregation.
Troubleshooting Guides
Issue 1: Observation of Precipitates After Thawing
Problem: You have thawed a frozen vial of ADCT-701 and observe visible precipitates.
Possible Cause: The ADC may have aggregated during the freeze-thaw cycle.
Troubleshooting Steps:
-
Gentle Mixing: Do not vortex. Gently swirl the vial to see if the precipitate redissolves.
-
Low-Speed Centrifugation: If gentle mixing does not work, centrifuge the vial at a low speed (e.g., 500 x g for 5 minutes) to pellet the aggregates. Carefully collect the supernatant for analysis.
-
Quantify Soluble Protein: Measure the concentration of the soluble protein in the supernatant using a UV-Vis spectrophotometer (at 280 nm) or another protein quantification assay. A significant decrease from the expected concentration indicates precipitation.
-
Analyze with SEC-MALS: Analyze both the supernatant and, if possible, a resuspended sample of the pellet by SEC-MALS to determine the extent of aggregation.
Prevention:
-
Controlled Freezing and Thawing: Flash-freeze aliquots in liquid nitrogen and thaw them rapidly in a 37°C water bath. Avoid slow freezing and thawing.
-
Use of Cryoprotectants: If not already included in the formulation, consider adding a cryoprotectant like glycerol (B35011) (at 5-10%) to your buffer before freezing.
-
Minimize Freeze-Thaw Cycles: Aliquot the ADCT-701 solution into single-use volumes to avoid repeated freezing and thawing of the main stock.
Issue 2: Gradual Increase in Turbidity During an Experiment
Problem: Your ADCT-701 solution, which was initially clear, becomes increasingly turbid over the course of an experiment at room temperature or 37°C.
Possible Cause: The experimental conditions (e.g., buffer, temperature) are promoting aggregation.
Troubleshooting Steps:
-
Monitor with DLS: Take time-point samples and analyze them by DLS to monitor the increase in particle size and polydispersity.
-
Evaluate Buffer Compatibility: The pH or ionic strength of your experimental buffer may be suboptimal for ADCT-701 stability.
-
Assess Temperature Effects: The incubation temperature may be too high, leading to thermal denaturation and aggregation.
Solutions:
-
Optimize Buffer Conditions: If possible, perform a buffer screen to identify a formulation that minimizes aggregation under your experimental conditions. Key parameters to test are pH and the addition of excipients.
-
Incorporate Stabilizing Excipients: Consider adding stabilizers to your buffer. Common examples include non-ionic surfactants (e.g., Polysorbate 20 or 80 at 0.01-0.1%) or sugars (e.g., sucrose, trehalose).[6]
-
Reduce Incubation Temperature: If the experimental protocol allows, perform the incubation at a lower temperature.
Experimental Protocols
Protocol 1: Assessment of ADCT-701 Aggregation by SEC-MALS
This protocol outlines the general procedure for analyzing ADCT-701 samples for the presence of aggregates using Size Exclusion Chromatography coupled with Multi-Angle Light Scattering.
Materials:
-
ADCT-701 sample
-
SEC-MALS system (e.g., Agilent HPLC with Wyatt DAWN MALS and Optilab dRI detectors)
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)
Method:
-
System Equilibration: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors (UV, MALS, and dRI).
-
Sample Preparation: Prepare the ADCT-701 sample by diluting it to an appropriate concentration (typically 0.5-2 mg/mL) in the mobile phase. Filter the sample through a 0.1 µm filter to remove any large, extraneous particles.
-
Injection: Inject 50-100 µL of the prepared sample onto the SEC column.
-
Data Acquisition: Collect data from the UV, MALS, and dRI detectors as the sample elutes from the column.
-
Data Analysis: Use the appropriate software (e.g., ASTRA from Wyatt Technology) to analyze the data. The software will use the signals from the detectors to calculate the molar mass and concentration of the species eluting from the column, allowing for the quantification of monomer, dimer, and higher-order aggregates.
Data Presentation:
| Species | Elution Volume (mL) | Molar Mass (kDa) | Percentage of Total |
| Aggregate | 8.5 | >300 | 5.2% |
| Dimer | 9.8 | ~300 | 10.3% |
| Monomer | 11.2 | ~150 | 84.5% |
Caption: Representative SEC-MALS data for an ADCT-701 sample showing the presence of monomer, dimer, and higher-order aggregates.
Protocol 2: Monitoring Thermal Stability with Dynamic Light Scattering (DLS)
This protocol describes how to use DLS to assess the thermal stability of ADCT-701 by measuring the onset temperature of aggregation.
Materials:
-
DLS instrument with temperature control (e.g., Malvern Zetasizer)
-
ADCT-701 sample in the buffer of interest
-
Low-volume cuvette
Method:
-
Sample Preparation: Prepare the ADCT-701 sample at a concentration of approximately 1 mg/mL in the desired buffer. Filter the sample through a 0.1 µm filter.
-
Instrument Setup: Set up the DLS instrument to perform a temperature ramp experiment. Define the temperature range (e.g., 25°C to 80°C) and the heating rate (e.g., 2°C/minute).
-
Measurement: Place the cuvette with the sample into the DLS instrument and start the temperature ramp measurement. The instrument will measure the particle size and polydispersity index (PDI) at regular temperature intervals.
-
Data Analysis: Plot the average particle size (Z-average) or the PDI as a function of temperature. The aggregation onset temperature (Tagg) is the temperature at which a sharp increase in particle size is observed.
Data Presentation:
| Buffer Condition | Aggregation Onset Temperature (Tagg) |
| Phosphate Buffered Saline, pH 7.4 | 62°C |
| Citrate Buffer, pH 6.0 | 68°C |
| Citrate Buffer, pH 6.0 + 0.05% Polysorbate 20 | 71°C |
Caption: Example of DLS thermal ramp data showing the effect of buffer conditions on the thermal stability of ADCT-701.
Visualizations
Caption: A logical workflow for troubleshooting ADCT-701 instability.
Caption: A simplified diagram of the general mechanism of action for an antibody-drug conjugate like ADCT-701.
References
Navigating Off-Target Effects of ADCT-701: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating potential off-target effects of ADCT-701 in experimental settings. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is ADCT-701 and what is its intended mechanism of action?
ADCT-701 is an antibody-drug conjugate (ADC) designed for targeted cancer therapy. It is composed of a humanized monoclonal antibody that specifically targets the Delta-like 1 homolog (DLK1) protein, which is expressed on the surface of various tumor cells.[1][2][3][4] The antibody is connected via a cleavable linker to a potent cytotoxic payload, a pyrrolobenzodiazepine (PBD) dimer called SG3199.[1] The intended mechanism involves the antibody binding to DLK1 on tumor cells, leading to the internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the SG3199 payload, which then crosslinks DNA, inducing cell death.
Q2: What are the potential sources of off-target effects with ADCT-701?
Off-target effects with ADCs like ADCT-701 can arise from several factors:
-
On-target, off-tumor toxicity: The target antigen, DLK1, while overexpressed in many tumors, also shows limited expression in some normal adult tissues, such as the adrenal gland and placenta. Binding of ADCT-701 to DLK1 in these healthy tissues could lead to unintended cytotoxicity.
-
Off-target payload delivery: This can occur through several mechanisms:
-
Premature linker cleavage: The linker connecting the antibody and the payload could be cleaved in the systemic circulation before reaching the tumor, leading to the release of the highly potent SG3199 payload and potential damage to healthy tissues.
-
Non-specific uptake: The ADC might be taken up by cells that do not express DLK1 through mechanisms like pinocytosis.
-
-
Payload-related toxicity: The PBD dimer payload, SG3199, is a highly potent DNA-damaging agent. Even small amounts released off-target could cause toxicity, with rapidly dividing cells being particularly sensitive.
Q3: What specific off-target toxicities have been associated with PBD dimer payloads like SG3199?
Preclinical and clinical studies of ADCs utilizing PBD dimers have indicated potential for hematologic toxicities, such as neutropenia and thrombocytopenia. However, the SG3199 payload in ADCT-701 has a very short half-life of approximately 8 minutes in rats, which is expected to limit systemic toxicity from prematurely released payload.
Q4: How can I minimize off-target effects in my in vitro experiments?
-
Use appropriate controls: Include a DLK1-negative cell line to assess non-specific cytotoxicity. An isotype control ADC (a non-targeting antibody with the same payload and linker) is also crucial to differentiate between target-mediated and non-specific uptake and toxicity.
-
Titrate the ADC concentration: Use the lowest effective concentration of ADCT-701 to minimize off-target effects while still achieving the desired on-target cytotoxicity.
-
Optimize incubation time: Shorter incubation times may reduce non-specific uptake.
Q5: What are the key considerations for designing in vivo studies to assess and mitigate off-target effects?
-
Selection of animal models: Use animal models with known DLK1 expression patterns in both tumor and normal tissues that ideally mimic the human situation.
-
Dose-range finding studies: Conduct thorough dose-escalation studies to determine the maximum tolerated dose (MTD). Preclinical studies in mice indicated no obvious toxicity at a single dose of 1 mg/kg, and the MTD in rats was determined to be at least 5 mg/kg.
-
Comprehensive toxicological evaluation: Monitor for a wide range of potential toxicities, including hematological parameters, clinical chemistry, and histopathological analysis of major organs.
-
Pharmacokinetic analysis: Analyze the plasma concentrations of the intact ADC, total antibody, and free SG3199 payload to understand the stability of the ADC in circulation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in DLK1-negative control cells | Non-specific uptake of the ADC or premature payload release in the culture medium. | 1. Verify the integrity of the ADC lot. 2. Reduce the concentration of ADCT-701. 3. Decrease the incubation time. 4. Include an isotype control ADC to quantify non-specific effects. |
| Unexpected in vivo toxicity at therapeutic doses | On-target, off-tumor toxicity due to DLK1 expression in healthy tissues of the animal model, or off-target payload accumulation. | 1. Confirm DLK1 expression in the affected tissues of the specific animal model using immunohistochemistry (IHC) or other methods. 2. Perform biodistribution studies to assess the accumulation of the ADC in various organs. 3. Consider using a lower dose or a different dosing schedule. |
| High variability in experimental results | Inconsistent ADC stability, aggregation, or experimental procedure. | 1. Ensure proper storage and handling of ADCT-701 to prevent degradation or aggregation. 2. Standardize all experimental protocols, including cell plating, ADC dilution, and incubation times. 3. Perform quality control checks on each new batch of ADCT-701. |
Quantitative Data Summary
Table 1: Preclinical Efficacy and Tolerability of ADCT-701
| Parameter | Species | Value | Reference |
| In vivo Efficacy | Mouse (Neuroblastoma Xenograft) | Dose-dependent anti-tumor activity at 0.5 and 1 mg/kg | |
| No Obvious Toxicity (Single Dose) | Mouse | 1 mg/kg | |
| Maximum Tolerated Dose (MTD) | Rat | ≥ 5 mg/kg | |
| Half-life of ADC | Rat | 9 days |
Table 2: In Vitro Cytotoxicity of SG3199 Payload
| Cell Line Type | Mean GI50 | GI50 Range | Reference |
| Hematological | 31.76 pM | 0.79 pM - 158.6 pM | |
| Solid Tumor | 248.36 pM | 38.7 pM - 1.05 nM |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay to Assess Off-Target Effects
-
Cell Culture:
-
Culture both a DLK1-positive cancer cell line (e.g., SK-N-FI neuroblastoma) and a DLK1-negative cell line in their recommended growth media.
-
-
Experimental Setup:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of ADCT-701, an isotype control ADC, and free SG3199 payload in the appropriate cell culture medium.
-
-
Treatment:
-
Remove the old medium from the cells and add the prepared ADC and payload dilutions.
-
Include untreated cells as a negative control.
-
Incubate the plates for a defined period (e.g., 72-120 hours).
-
-
Viability Assessment:
-
After incubation, assess cell viability using a standard method such as the MTS or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound on both cell lines. A significant difference in IC50 between the DLK1-positive and DLK1-negative lines for ADCT-701 indicates target-specific cytotoxicity. The cytotoxicity of the isotype control ADC on both cell lines will indicate the level of non-specific uptake and off-target toxicity.
-
Signaling Pathways and Experimental Workflows
DLK1 Signaling Pathway
DLK1 is a non-canonical ligand of the Notch receptor. Its interaction with the Notch signaling pathway can influence cell proliferation, differentiation, and invasion. The following diagram illustrates a simplified representation of the DLK1-Notch signaling axis that can be impacted by ADCT-701.
Caption: Simplified diagram of the ADCT-701 mechanism of action and its impact on the DLK1-Notch signaling pathway.
Experimental Workflow for Investigating Off-Target Effects
The following diagram outlines a logical workflow for researchers to follow when investigating and troubleshooting potential off-target effects of ADCT-701.
References
- 1. DLK1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ADCT-701 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ADCT-701 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is ADCT-701 and what is its mechanism of action?
ADCT-701 is an antibody-drug conjugate (ADC) that targets Delta-like 1 homolog (DLK-1), a protein expressed on the surface of various tumor cells.[1] It consists of a humanized anti-DLK-1 monoclonal antibody, a cleavable linker, and a pyrrolobenzodiazepine (PBD) dimer cytotoxin, SG3199.[1][2] Upon binding to DLK-1 on a cancer cell, ADCT-701 is internalized. Inside the cell, the PBD payload is released and cross-links DNA, leading to cell cycle arrest and ultimately, cell death.[3]
Q2: Which cancer cell lines are suitable for in vitro assays with ADCT-701?
The efficacy of ADCT-701 is dependent on the expression of its target, DLK-1. Therefore, cell lines with high DLK-1 expression are recommended for cytotoxicity and mechanistic studies. DLK-1 expression has been reported in various cancers, including neuroblastoma, hepatocellular carcinoma, small cell lung cancer, and adrenocortical carcinoma.[4][5] It is crucial to verify DLK-1 expression in your chosen cell line by methods such as flow cytometry or western blot before initiating experiments.
Q3: What is a suitable concentration range to start with for ADCT-701 in a cytotoxicity assay?
Based on preclinical data, ADCT-701 has shown potent in vitro cytotoxicity in the picomolar to nanomolar range in DLK-1 positive cell lines. A good starting point for a dose-response curve would be a serial dilution from approximately 1 nM down to the low pM range. The optimal concentration will vary depending on the cell line's DLK-1 expression level and sensitivity to the PBD payload.
Q4: How long should I incubate the cells with ADCT-701?
For PBD-based ADCs like ADCT-701, a longer incubation period is often necessary to observe the full cytotoxic effect, as the payload primarily affects dividing cells. A common incubation time reported for in vitro cytotoxicity assays with ADCT-701 is 7 days.[6][7] However, optimal incubation times can range from 72 to 144 hours, depending on the cell line's doubling time.[8][9]
Q5: What are the essential controls to include in my in vitro assay?
To ensure the specificity of the observed effects, the following controls are essential:
-
Untreated Cells: To establish a baseline for cell viability.
-
Vehicle Control: To account for any effects of the solvent used to dissolve ADCT-701.
-
Isotype Control ADC: A non-targeting ADC with the same PBD payload and linker is crucial to demonstrate that the cytotoxicity is target-dependent (DLK-1 mediated) and not due to non-specific uptake of the ADC or off-target toxicity of the payload.[2][3]
-
DLK-1 Negative Cell Line: Including a cell line that does not express DLK-1 can further confirm the target specificity of ADCT-701.[4][5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with ADCT-701.
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes:
-
Inconsistent Cell Health and Density: Variations in cell passage number, confluency at the time of seeding, and overall metabolic activity can significantly impact assay results.
-
Inaccurate Pipetting: Small errors in pipetting, especially during serial dilutions, can lead to large variations in the final drug concentration.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth, leading to skewed results.
-
Reagent Instability: Improper storage or handling of ADCT-701 or the assay reagents can lead to degradation and loss of potency.
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the exponential growth phase.
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the assay duration.[8][9]
-
Careful Pipetting Technique: Use calibrated pipettes and practice proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
-
Minimize Edge Effects: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Proper Reagent Handling: Aliquot ADCT-701 upon receipt to avoid multiple freeze-thaw cycles. Store all reagents according to the manufacturer's instructions.
Issue 2: No Significant Cytotoxicity Observed in a DLK-1 Positive Cell Line
Possible Causes:
-
Low DLK-1 Expression: The level of DLK-1 expression may be insufficient for potent ADCT-701-mediated killing.
-
Inefficient ADC Internalization: Even with target binding, the ADC may not be efficiently internalized by the cell line.
-
Drug Resistance Mechanisms: The cell line may possess intrinsic or acquired resistance mechanisms, such as the expression of drug efflux pumps like ABCB1 (MDR1), which can pump out the PBD payload.[3]
-
Suboptimal Assay Conditions: The incubation time may be too short, or the concentration range tested may be too low.
Troubleshooting Steps:
-
Confirm DLK-1 Surface Expression: Quantify the level of DLK-1 on the cell surface using flow cytometry. A higher antigen density generally correlates with greater ADC efficacy.
-
Perform an Internalization Assay: Use a fluorescently labeled anti-DLK-1 antibody to visually or quantitatively confirm that the antibody is being internalized by the cells.
-
Assess Drug Efflux Pump Expression: Check for the expression of drug resistance proteins like ABCB1 in your cell line. If present, consider using a cell line with lower expression or using an inhibitor of the pump as a tool compound.
-
Optimize Assay Parameters: Extend the incubation time (e.g., up to 144 hours) and test a broader and higher concentration range of ADCT-701.
-
Test Free Payload Sensitivity: To determine if the cells are resistant to the PBD dimer itself, perform a cytotoxicity assay with the free cytotoxin, SG3199.[3]
Issue 3: High Background Cytotoxicity with the Isotype Control ADC
Possible Causes:
-
"Bystander Effect" in Dense Cultures: In very confluent cell cultures, the payload released from a few non-specifically internalized ADC molecules might kill neighboring cells.
-
Off-Target Toxicity of the PBD Payload: At high concentrations, the PBD dimer may exert cytotoxic effects independent of targeted delivery.
-
Fc Receptor-Mediated Uptake: Some cell lines may express Fc receptors that can non-specifically bind the antibody portion of the ADC, leading to internalization and cytotoxicity.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure that cells are not overly confluent at the end of the assay. A lower seeding density may reduce the bystander effect.
-
Titrate the Isotype Control: Test a range of concentrations for the isotype control ADC to determine the threshold for non-specific toxicity.
-
Use Fc Receptor Blocking Agents: If Fc-mediated uptake is suspected, pre-incubate the cells with an Fc receptor blocking agent before adding the ADCs.
-
Select an Appropriate Isotype Control: Ensure the isotype control antibody has no known binding to any surface antigen on the target cells and is of the same immunoglobulin class and subclass as the primary antibody in ADCT-701.[10]
Data Presentation
Table 1: In Vitro Cytotoxicity of ADCT-701 in DLK-1 Expressing Cancer Cell Lines
| Cell Line | Cancer Type | ADCT-701 IC50 (µg/mL) | Isotype-Control ADC IC50 (µg/mL) |
| NCI-H524 | Small Cell Lung Cancer | 0.0003 | 0.53 |
| SK-N-FI | Neuroblastoma | 0.0007 | N/A |
| CHP-212 | Neuroblastoma | 0.0005 | 0.41 |
| A-673 | Rhabdomyosarcoma | 0.0003 | N/A |
Data extracted from preclinical studies. N/A: Not Available. IC50 values can vary between experiments and laboratories.[2]
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay using CellTiter-Glo®
This protocol outlines a general procedure for determining the cytotoxicity of ADCT-701 using the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
DLK-1 positive and negative cancer cell lines
-
ADCT-701
-
Isotype control ADC
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cells in complete culture medium to the predetermined optimal seeding density (e.g., 1,000-10,000 cells/well).[8][9]
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of ADCT-701 and the isotype control ADC in an appropriate sterile solvent.
-
Perform serial dilutions of the ADCs in complete culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated solutions.
-
Carefully remove 100 µL of media from each well and add 100 µL of the 2X ADC dilutions to the respective wells. Alternatively, add 100 µL of the 2X ADC dilutions directly to the 100 µL of media already in the wells.
-
Include wells with untreated cells and vehicle control.
-
-
Incubation:
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium and reagent only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal) dose-response curve.
-
Mandatory Visualizations
Caption: Mechanism of action of ADCT-701.
Caption: Experimental workflow for ADCT-701 in vitro cytotoxicity assay.
Caption: Simplified DLK-1 signaling pathway in cancer.
References
- 1. adctherapeutics.com [adctherapeutics.com]
- 2. adctmedical.com [adctmedical.com]
- 3. Identification of DLK1, a Notch ligand, as an immunotherapeutic target and regulator of tumor cell plasticity and chemoresistance in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
ADCT-701 Technical Support Center: Navigating Delivery Challenges in Solid Tumors
Welcome to the ADCT-701 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and troubleshooting strategies related to the delivery of ADCT-701 to solid tumors. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ADCT-701 and what is its mechanism of action?
ADCT-701 is an antibody-drug conjugate (ADC) that targets Delta-like homolog 1 (DLK1), a protein expressed on the surface of various solid tumor cells.[1][2] It is composed of a humanized anti-DLK1 monoclonal antibody, a cleavable linker, and a potent cytotoxic pyrrolobenzodiazepine (PBD) dimer payload.[1] The antibody component of ADCT-701 binds to DLK1 on tumor cells, leading to the internalization of the ADC. Inside the cell, the linker is cleaved, releasing the PBD payload, which then crosslinks DNA, leading to cell death.[1]
Q2: In which solid tumor types is DLK1 expressed and is ADCT-701 being investigated?
DLK1 is expressed in several solid tumors, including neuroblastoma, hepatocellular carcinoma (HCC), small cell lung cancer (SCLC), neuroendocrine tumors, and adrenocortical carcinoma (ACC).[1][2][3][4][5] Preclinical studies have shown that ADCT-701 has potent anti-tumor activity in DLK1-expressing cancer models.[1][2][6] ADCT-701 is currently in Phase I clinical trials for neuroendocrine neoplasms and adrenocortical carcinoma.[4][5][7]
Q3: What are the general challenges associated with delivering antibody-drug conjugates to solid tumors?
The delivery of ADCs to solid tumors can be hampered by several factors, including:
-
Poor Tumor Penetration: The large size of ADCs can limit their ability to penetrate dense tumor tissue and reach all cancer cells.
-
Heterogeneous Target Antigen Expression: Variations in DLK1 expression within a tumor can lead to some cancer cells not being targeted by ADCT-701.
-
Off-Target Toxicity: Premature release of the cytotoxic payload in circulation can lead to toxicity in healthy tissues.
-
Drug Resistance: Cancer cells can develop resistance to the ADC's payload. One identified mechanism of resistance to ADCT-701 in adrenocortical carcinoma models is the high expression of the drug efflux pump ABCB1 (MDR1).[8]
Troubleshooting Guides
Issue 1: Suboptimal Anti-Tumor Efficacy in Preclinical Models
Question: My in vivo xenograft model is showing a weaker than expected response to ADCT-701 treatment. What are some potential causes and troubleshooting steps?
Answer: Suboptimal efficacy can stem from several factors. Here's a systematic approach to troubleshooting:
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Low or Heterogeneous DLK1 Expression in the Tumor Model | 1. Verify DLK1 Expression: Confirm DLK1 expression levels and homogeneity in your tumor model using immunohistochemistry (IHC) or flow cytometry.[2][9] 2. Select Appropriate Model: If expression is low or highly heterogeneous, consider using a different cell line or patient-derived xenograft (PDX) model with higher and more uniform DLK1 expression.[1][8] |
| Poor Tumor Penetration of ADCT-701 | 1. Analyze Biodistribution: Perform a biodistribution study using a labeled version of ADCT-701 to assess its accumulation in the tumor versus other organs. 2. Co-administration with Unconjugated Antibody: Consider co-administering a dose of the unconjugated anti-DLK1 antibody. This can help saturate peripheral antigen sinks and potentially improve the penetration of the ADC into the tumor. |
| Drug Resistance | 1. Assess for Drug Efflux Pumps: If you suspect resistance, analyze the expression of drug efflux pumps like ABCB1 (MDR1) in your tumor model.[8] 2. Combination Therapy: In models with known resistance mechanisms, exploring combination therapies with agents that can overcome this resistance may be beneficial. |
| Suboptimal Dosing Regimen | 1. Dose Escalation Study: If not already performed, conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose in your specific model. Preclinical studies have shown efficacy at single doses of 0.5 - 1.0 mg/kg in mice.[1] 2. Fractionated Dosing: Consider a fractionated dosing schedule, which may improve tumor penetration and overall efficacy. |
Issue 2: Observed Off-Target Toxicity
Question: I am observing signs of toxicity in my animal models that are not consistent with tumor-specific killing. How can I investigate and mitigate this?
Answer: Off-target toxicity is a known challenge for ADCs. Here’s how to approach this issue:
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Premature Payload Release | 1. Assess ADC Stability: Preclinical data suggests ADCT-701 has excellent stability with a long half-life.[1] However, if you suspect instability under your experimental conditions, you can assess the level of free payload in plasma over time using techniques like LC-MS. 2. Review Formulation and Handling: Ensure that the formulation and handling of ADCT-701 are in accordance with the manufacturer's recommendations to prevent degradation. |
| On-Target, Off-Tumor Binding | 1. Evaluate DLK1 Expression in Healthy Tissues: Although DLK1 expression is restricted in healthy adult tissues, it's crucial to confirm this in your specific animal model through IHC or other methods.[1] 2. Consider a Different Animal Model: If significant on-target, off-tumor binding is observed, a different animal model with a more favorable DLK1 expression profile may be necessary. |
| Non-specific Uptake | 1. Use an Isotype Control ADC: Include a non-targeting isotype control ADC in your experiments to differentiate between target-mediated and non-specific uptake and toxicity.[1] |
Experimental Protocols
Protocol 1: Evaluation of ADCT-701 Tumor Penetration by Immunohistochemistry (IHC)
This protocol provides a general framework for assessing the penetration of ADCT-701 into solid tumors.
Materials:
-
Tumor-bearing animals treated with ADCT-701
-
Formalin or other appropriate fixative
-
Paraffin embedding reagents
-
Microtome
-
Glass slides
-
Primary antibody against the human IgG portion of ADCT-701
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Collection and Fixation: At selected time points after ADCT-701 administration, euthanize the animals and excise the tumors. Fix the tumors in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a blocking buffer (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against human IgG overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the slides and apply the DAB substrate. Monitor for the development of a brown color.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Imaging and Analysis: Examine the slides under a microscope and capture images. Analyze the distribution of the brown stain to determine the penetration of ADCT-701 from the blood vessels into the tumor parenchyma.
Protocol 2: Assessment of ADCT-701 Induced DNA Damage (Bystander Effect) via γH2AX Staining
This protocol can be used to visualize the extent of DNA damage caused by the PBD payload, providing an indirect measure of payload delivery and potential bystander effect.
Materials:
-
Tumor sections from ADCT-701 treated and control animals (prepared as in Protocol 1)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Prepare Tumor Sections: Follow steps 1-5 from Protocol 1 for tissue preparation.
-
Permeabilization: If required, permeabilize the sections with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the sections with the anti-γH2AX primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the slides and counterstain the nuclei with DAPI.
-
Mounting: Mount the slides with an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the sections using a fluorescence microscope. The γH2AX signal (foci in the nucleus) indicates DNA double-strand breaks. Analyze the spatial distribution of γH2AX-positive cells in relation to blood vessels and areas of direct ADCT-701 staining (if performing co-staining) to assess the reach of the payload and potential bystander killing.
Visualizations
Caption: Mechanism of action of ADCT-701 leading to tumor cell death.
Caption: Troubleshooting workflow for suboptimal ADCT-701 efficacy.
References
- 1. adctmedical.com [adctmedical.com]
- 2. A proteogenomic surfaceome study identifies DLK1 as an immunotherapeutic target in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adctherapeutics.com [adctherapeutics.com]
- 4. ronnyallan.net [ronnyallan.net]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Identification of DLK1, a Notch ligand, as an immunotherapeutic target and regulator of tumor cell plasticity and chemoresistance in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.chop.edu [research.chop.edu]
improving the therapeutic index of ADCT-701
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the therapeutic index of ADCT-701.
Introduction to ADCT-701
ADCT-701 is an antibody-drug conjugate (ADC) that targets Delta-like ligand 1 (DLK1), a protein expressed on the surface of various tumor cells with limited expression in healthy adult tissues.[1][2] It is composed of a humanized anti-DLK1 monoclonal antibody, a cleavable valine-alanine linker, and a pyrrolobenzodiazepine (PBD) dimer payload (SG3199).[1] Upon binding to DLK1 on cancer cells, ADCT-701 is internalized, and the PBD payload is released, which then crosslinks DNA, leading to cell death.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with ADCT-701.
In Vitro Assay Troubleshooting
Question 1: We are observing high variability in our IC50 values for ADCT-701 in our cytotoxicity assays. What are the potential causes and how can we improve reproducibility?
Answer: Inconsistent IC50 values are a common challenge in ADC research and can stem from several factors. Here’s a troubleshooting guide to help you identify and address the potential sources of variability:
-
Cell Line Integrity and Culture Conditions:
-
DLK1 Expression: Confirm and monitor the expression level of DLK1 on your target cell lines using flow cytometry or western blotting. DLK1 expression can drift with continuous passaging, directly impacting ADCT-701 potency.
-
Cell Health and Passage Number: Use cells with a low passage number and ensure they are in the exponential growth phase at the time of the experiment. Over-confluent or stressed cells can exhibit altered sensitivity to the PBD payload.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses to cytotoxic agents.
-
-
ADCT-701 Handling and Storage:
-
Storage Conditions: Store ADCT-701 at the recommended temperature (typically 2-8°C for liquid formulations and -20°C or -80°C for lyophilized forms) and protect it from light. Avoid repeated freeze-thaw cycles, which can lead to aggregation. Aliquot the ADC upon receipt for single-use applications.
-
Aggregation: PBD dimer payloads are hydrophobic and can promote ADC aggregation. Before use, visually inspect the solution for precipitates. If aggregation is suspected, consider characterizing the ADC solution using size-exclusion chromatography (SEC).
-
-
Assay Protocol Optimization:
-
Incubation Time: The PBD payload of ADCT-701 induces cytotoxicity by crosslinking DNA, a process that can take time to manifest. Ensure your assay duration is sufficient to capture the full cytotoxic effect, typically 72 to 120 hours for PBD-based ADCs.
-
Seeding Density: Optimize cell seeding density to ensure cells remain in an exponential growth phase throughout the assay incubation period.
-
Assay Reagents: Ensure all assay reagents, such as cell culture media and viability assay kits (e.g., CellTiter-Glo®), are within their expiration dates and are of high quality.
-
Question 2: Our ADCT-701 is showing lower than expected potency in DLK1-positive cell lines. What could be the reason?
Answer: Lower than expected potency can be due to several factors, including the development of resistance mechanisms or suboptimal experimental conditions.
-
Drug Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively remove the PBD payload from the cell, leading to reduced cytotoxicity. You can investigate this by:
-
Expression Analysis: Use qRT-PCR or western blotting to determine the expression level of ABCB1 in your cell lines.
-
Co-treatment with Inhibitors: Perform cytotoxicity assays with ADCT-701 in the presence of a P-gp inhibitor (e.g., verapamil) to see if potency is restored.
-
-
DLK1 Internalization: For ADCT-701 to be effective, it must be internalized upon binding to DLK1. If internalization is inefficient, the payload will not be released inside the cell. You can assess internalization using fluorescently labeled ADCT-701 and monitoring its uptake by flow cytometry or fluorescence microscopy.
-
Linker Cleavage: The valine-alanine linker of ADCT-701 is designed to be cleaved by intracellular proteases like cathepsins. Reduced expression or activity of these proteases could lead to inefficient payload release.
Question 3: We are observing cytotoxicity in our DLK1-negative control cell line. Is this expected?
Answer: While ADCT-701 is designed to be highly specific for DLK1-expressing cells, some low-level cytotoxicity in DLK1-negative cells can occur, particularly at high concentrations. This could be due to:
-
Bystander Effect: The PBD payload of ADCT-701 is membrane-permeable, allowing it to diffuse out of target cells and kill neighboring cells, regardless of their DLK1 expression status. In a mixed culture or even in a culture of what is thought to be DLK1-negative cells, a small subpopulation of DLK1-expressing cells could be sufficient to initiate a bystander effect.
-
Non-specific Endocytosis: At high concentrations, ADCs can be non-specifically taken up by cells through pinocytosis, leading to off-target toxicity.
-
Free Payload: Improper storage or handling could lead to the degradation of ADCT-701 and the premature release of the PBD payload into the culture medium.
To investigate this, ensure you are using an appropriate isotype control ADC (an ADC with the same payload and linker but with an antibody that does not bind to any target on your cells) to differentiate between target-specific and non-specific effects.
In Vivo Study Troubleshooting
Question 4: We are observing significant toxicity in our animal models at doses where we are not seeing optimal anti-tumor efficacy. How can we improve the therapeutic index of ADCT-701 in our in vivo studies?
Answer: Improving the therapeutic index in vivo involves balancing efficacy and toxicity. Here are some strategies to consider:
-
Dosing Regimen:
-
Fractionated Dosing: Instead of a single high dose, consider a fractionated dosing schedule (e.g., splitting the total dose into two or three smaller doses administered over a week). This can help maintain therapeutic concentrations of the ADC in the tumor while reducing peak systemic exposure and associated toxicities.
-
Dose Escalation/De-escalation: Perform a thorough dose-finding study to identify the maximum tolerated dose (MTD) and the minimum effective dose (MED). The therapeutic window lies between these two doses.
-
-
Animal Model Selection:
-
DLK1 Expression in Xenografts: Ensure your patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) models have well-characterized and stable expression of DLK1. The level of DLK1 expression can directly impact the efficacy of ADCT-701.
-
Metabolism and Clearance: Be aware that the pharmacokinetics of ADCT-701 can differ between species (e.g., mice vs. rats). This can affect both efficacy and toxicity.
-
-
Combination Therapies:
-
Chemotherapy: Consider combining ADCT-701 with standard-of-care chemotherapies. This may allow for a reduction in the dose of ADCT-701, thereby reducing its toxicity while achieving a synergistic anti-tumor effect.
-
Targeted Agents: Investigate combining ADCT-701 with agents that target resistance pathways. For example, if your tumor models overexpress ABCB1, co-administration with a P-gp inhibitor could enhance efficacy.
-
Question 5: How do we monitor for and manage potential off-target toxicities of the PBD payload in our animal studies?
Answer: PBD dimers can cause specific off-target toxicities. Proactive monitoring is crucial for managing these effects in your preclinical studies.
-
Common PBD-related Toxicities: Be aware of known class-specific toxicities of PBD dimers, which can include:
-
Myelosuppression (neutropenia, thrombocytopenia)
-
Hepatotoxicity (elevated liver enzymes)
-
Gastrointestinal toxicity
-
Delayed fluid retention (edema)
-
-
Monitoring Plan: Implement a comprehensive monitoring plan for your in vivo studies:
-
Regular Body Weight and Clinical Observations: Monitor animals daily for changes in body weight, activity levels, and overall appearance.
-
Hematology: Perform complete blood counts (CBCs) at baseline and at regular intervals during the study to monitor for signs of myelosuppression.
-
Serum Chemistry: Analyze serum samples for markers of liver and kidney function.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of major organs to identify any microscopic signs of toxicity.
-
Quantitative Data Summary
The following tables summarize key quantitative data for ADCT-701 from preclinical studies.
Table 1: In Vitro Cytotoxicity of ADCT-701
| Cell Line | Tumor Type | DLK1 Status | IC50 (µg/mL) |
| Lu135 | Small Cell Lung Cancer | Positive | 0.018 |
| SK-N-FI | Neuroblastoma | Positive | 0.16 |
| A204 | Rhabdomyosarcoma | Positive | 0.0064 |
| PANC-1 | Pancreatic Cancer | Negative | N/A |
Data sourced from preclinical studies presented by ADC Therapeutics.[1]
Table 2: In Vivo Efficacy of ADCT-701 in Xenograft Models
| Model | Tumor Type | Dose (mg/kg) | Dosing Schedule | Outcome |
| SK-N-FI | Neuroblastoma | 0.5 | Single Dose | 1/9 Complete Response |
| SK-N-FI | Neuroblastoma | 1.0 | Single Dose | 4/9 Complete Responses, 1/9 Partial Response |
| LI1097 (PDX) | Hepatocellular Carcinoma | 1.0 | Single Dose | 2/8 Complete Responses, 3/8 Partial Responses |
Data compiled from preclinical efficacy studies.
Table 3: Preclinical Pharmacokinetics and Tolerability of ADCT-701
| Species | Dose (mg/kg) | Key Findings |
| Rat | 5 | Well tolerated (Maximum Tolerated Dose) |
| Rat | 5 | Half-life of approximately 11 days |
Pharmacokinetic and tolerability data from preclinical studies.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation and optimization of ADCT-701's therapeutic index.
Protocol 1: In Vitro Cytotoxicity Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCT-701 in cancer cell lines.
Materials:
-
Target cancer cell lines (DLK1-positive and DLK1-negative)
-
ADCT-701 and isotype control ADC
-
Complete cell culture medium
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase and perform a cell count.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare a serial dilution of ADCT-701 and the isotype control ADC in complete medium.
-
Add 100 µL of the ADC dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of ADCT-701 in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or BALB/c nude)
-
DLK1-positive cancer cells
-
Matrigel (optional)
-
ADCT-701 and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant DLK1-positive cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Administer ADCT-701 (e.g., 1 mg/kg) and the vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight for the duration of the study.
-
Efficacy endpoints may include tumor growth inhibition, tumor regression, and overall survival.
-
-
Toxicity Assessment:
-
Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or visible signs of distress.
-
At the end of the study, collect blood for hematology and serum chemistry analysis, and harvest organs for histopathological examination.
-
Visualizations
ADCT-701 Mechanism of Action
Caption: Mechanism of action of ADCT-701.
Experimental Workflow for Improving Therapeutic Index
Caption: Workflow for improving the therapeutic index of ADCT-701.
Logical Relationship of Key Experimental Parameters
Caption: Key parameters influencing ADCT-701's therapeutic index.
References
minimizing ADCT-701 aggregation for consistent results
This technical support center provides guidance on minimizing aggregation of ADCT-701 to ensure consistent and reliable experimental results. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is ADCT-701 and why is aggregation a concern?
ADCT-701 is an antibody-drug conjugate (ADC) composed of a humanized monoclonal antibody (HuBa-1-3D) that targets the DLK-1 protein, which is expressed in various tumors.[1][2] The antibody is conjugated to a potent cytotoxic pyrrolobenzodiazepine (PBD) dimer warhead (SG3199) via a cleavable linker.[1][2]
Aggregation, the formation of protein multimers, is a critical concern for ADCs like ADCT-701 because it can:
-
Reduce therapeutic efficacy: Aggregates may have altered binding affinity to the target antigen and can be cleared more rapidly from circulation.[3]
-
Increase immunogenicity: The presence of aggregates can elicit an unwanted immune response in preclinical and clinical studies.
-
Impact safety: Aggregation can lead to off-target toxicities.
-
Lead to inconsistent results: Variability in the amount of aggregation between samples can be a major source of experimental irreproducibility.
Q2: What are the primary causes of ADCT-701 aggregation?
While specific data on ADCT-701 aggregation is not publicly available, based on the general properties of ADCs, particularly those with hydrophobic PBD payloads, the primary causes of aggregation are likely:
-
Hydrophobicity of the Payload: The PBD dimer payload is inherently hydrophobic. When conjugated to the antibody, it can create hydrophobic patches on the protein surface, leading to self-association to minimize contact with the aqueous environment.
-
Unfavorable Buffer Conditions:
-
pH: Deviations from the optimal pH range for the antibody can lead to conformational changes that expose hydrophobic regions, promoting aggregation. Holding the ADC at its isoelectric point will minimize its solubility and increase the likelihood of aggregation.
-
Salt Concentration: Both too low and too high salt concentrations can promote aggregation by altering protein solubility and electrostatic interactions.
-
-
Use of Organic Solvents: Organic solvents, which may be used to dissolve the linker-payload during the conjugation process, can be a cause of aggregation if not completely removed.
-
Physical Stress:
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature the antibody and induce aggregation.
-
Agitation: Vigorous shaking or stirring can also cause protein denaturation and aggregation.
-
Elevated Temperatures: Exposure to high temperatures can lead to unfolding and subsequent aggregation.
-
Q3: What are the general recommendations for storing and handling ADCT-701 to minimize aggregation?
As specific storage and handling instructions for ADCT-701 are not publicly available, the following are general best practices for PBD-based ADCs:
-
Storage Temperature: Lyophilized ADCT-701 should be stored at the temperature specified by the manufacturer, typically at -20°C or -80°C. Once reconstituted, it is advisable to use the solution immediately or store it at 2-8°C for a short period, protected from light. For longer-term storage of the reconstituted ADC, it is generally recommended to store it in aliquots at -80°C to avoid freeze-thaw cycles.
-
Reconstitution: When reconstituting lyophilized ADCT-701, use the specific buffer and procedure recommended by the supplier. Gently swirl or invert the vial to dissolve the powder; do not shake vigorously.
-
Buffer Composition: For long-term stability, a slightly acidic buffer (pH 6.0-6.5), such as citrate (B86180) buffer, is often preferred for ADCs. It is also common to include excipients to help stabilize the ADC.
-
Excipients: The addition of certain excipients can help prevent aggregation. Common stabilizing excipients include:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can prevent surface-induced aggregation.
-
Sugars: Sugars like sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and stabilizers.
-
Amino Acids: Arginine and proline can improve solubility and reduce aggregation.
-
Troubleshooting Guide: ADCT-701 Aggregation
| Observed Issue | Potential Cause | Recommended Action |
| Visible Precipitate After Reconstitution | Improper reconstitution technique (e.g., vigorous shaking).Use of an incorrect reconstitution buffer. | Reconstitute a new vial, ensuring gentle mixing.Verify the correct reconstitution buffer and pH. |
| Inconsistent Results in Cellular Assays | Presence of soluble aggregates affecting potency. | Analyze the sample for aggregation using SEC or DLS before use.Consider purifying the sample to remove aggregates if necessary. |
| High Background in Immunoassays | Non-specific binding due to aggregates. | Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet larger aggregates before use.Filter the sample through a low protein-binding 0.22 µm filter. |
| Loss of Activity After Storage | Aggregation and degradation during storage. | Aliquot the reconstituted ADC to minimize freeze-thaw cycles.Ensure storage at the appropriate temperature (-80°C for long-term).Visually inspect for precipitation before use. |
Experimental Protocols
Protocol 1: Detection and Quantification of ADCT-701 Aggregates by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify monomeric, aggregated, and fragmented forms of ADCT-701 based on their hydrodynamic radius.
Materials:
-
ADCT-701 sample
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
-
Sample preparation buffer (same as the mobile phase)
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADCT-701 sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any smaller fragments.
-
Data Analysis: Integrate the peak areas of the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Characterization of ADCT-701 Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the ADCT-701 sample and detect the presence of aggregates.
Materials:
-
ADCT-701 sample
-
DLS instrument
-
Low-volume cuvette
-
Filtration device (0.22 µm filter)
Procedure:
-
Sample Preparation: Centrifuge the ADCT-701 sample at high speed (e.g., 10,000 x g for 10 minutes) to remove large, precipitated aggregates. Carefully transfer the supernatant to a clean tube. The sample concentration should be at least 0.1-1.0 mg/mL.
-
Measurement: Transfer the clarified sample to a clean, dust-free cuvette. Place the cuvette in the DLS instrument.
-
Data Acquisition: Allow the sample to equilibrate to the desired temperature. Perform the DLS measurement according to the instrument's software instructions.
-
Data Analysis: Analyze the correlation function to obtain the size distribution profile. The presence of particles with a significantly larger hydrodynamic radius than the expected monomer indicates aggregation.
Protocol 3: Visualization of ADCT-701 Aggregates by Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology of ADCT-701 aggregates.
Materials:
-
ADCT-701 sample
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate)
-
Transmission Electron Microscope
Procedure:
-
Grid Preparation: Place a small volume (e.g., 3-5 µL) of the ADCT-701 sample onto the surface of a TEM grid.
-
Staining: After a brief incubation (e.g., 1-2 minutes), wick away the excess sample with filter paper. Immediately apply a drop of the negative stain solution to the grid for 1-2 minutes.
-
Drying: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Load the grid into the TEM and acquire images at various magnifications to observe the morphology of any aggregates present.
Visualizations
Caption: Factors leading to ADCT-701 aggregation.
Caption: Troubleshooting workflow for aggregation issues.
References
troubleshooting inconsistent ADCT-701 efficacy in vivo
Welcome to the technical support center for the investigational antibody-drug conjugate, ADCT-701. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent in vivo efficacy and to offer answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with ADCT-701.
1. Inconsistent Anti-tumor Efficacy in Xenograft Models
Question: We are observing variable anti-tumor responses with ADCT-701 in our xenograft models, ranging from complete responses to minimal effects. What are the potential causes for this inconsistency?
Answer: Inconsistent efficacy of ADCT-701 in vivo can be attributed to several key factors related to the tumor model and the ADC itself. The primary drivers of variability are the expression level of the target antigen, Delta-like 1 homolog (DLK1), and the expression of the drug efflux pump ABCB1 (MDR1) in the tumor cells.
Troubleshooting Steps:
-
Characterize DLK1 Expression: It is crucial to quantify the DLK1 expression level in your tumor models. Inconsistent or low DLK1 expression will lead to reduced targeting and efficacy of ADCT-701.[1][2][3][4] Even some tumors with very low DLK1 expression (H-score of 30) have shown complete responses, suggesting a complex relationship between expression level and response.[2]
-
Recommended Action: Perform immunohistochemistry (IHC) or flow cytometry on your xenograft tumors to determine the DLK1 expression levels. It is advisable to analyze DLK1 expression in both the initial cell bank and in tumors grown in vivo, as expression can change over time.
-
-
Assess ABCB1 Expression: High expression of the ABCB1 transporter can lead to resistance by actively pumping the cytotoxic payload (SG3199) out of the cancer cells.[2] This is a significant factor in observing limited efficacy, particularly in adrenocortical carcinoma (ACC) models.[2]
-
Recommended Action: Evaluate the expression of ABCB1 in your tumor models at the protein and/or mRNA level. If high ABCB1 expression is detected, consider using cell lines with known low ABCB1 expression for baseline efficacy studies.
-
-
Cell Line Authentication and Passage Number: Ensure the authenticity of your cell lines and use cells with a low passage number. Genetic drift can occur at high passage numbers, potentially altering DLK1 expression and other cellular characteristics that affect ADC sensitivity.
-
Recommended Action: Regularly authenticate your cell lines using methods such as short tandem repeat (STR) profiling. Maintain a consistent and low passage number for all in vivo studies.
-
-
ADC Quality and Handling: Improper storage or handling of ADCT-701 can lead to aggregation or degradation, reducing its potency.
-
Recommended Action: Follow the manufacturer's instructions for storage and handling. Before administration, visually inspect the solution for any precipitates.
-
2. Unexpected Toxicity or Lack of Efficacy at a Given Dose
Question: We are observing unexpected toxicity or a complete lack of efficacy at a dose that has been reported to be effective. What could be the reason?
Answer: Discrepancies in toxicity and efficacy can arise from differences in the experimental setup compared to published studies. This can include the animal strain, the tumor model, and the formulation of the ADC.
Troubleshooting Steps:
-
Animal Strain: The strain of mice used can influence the pharmacokinetics and tolerability of ADCT-701. Preclinical studies have reported the use of NOD-SCID and BALB/c nude mice.[5]
-
Recommended Action: Ensure you are using the appropriate and a consistent animal strain for your experiments.
-
-
Tumor Model-Specific Sensitivity: Different tumor models, even with similar DLK1 expression, may exhibit varying sensitivity to the PBD dimer payload.
-
Recommended Action: It is advisable to perform an in vitro cytotoxicity assay with your specific cell line to determine its intrinsic sensitivity to ADCT-701 before proceeding with in vivo studies.
-
-
ADC Formulation and Administration: The formulation and route of administration are critical for achieving the desired exposure. ADCT-701 is administered intravenously (i.v.).[5]
-
Recommended Action: Prepare the ADCT-701 solution as recommended and ensure accurate i.v. administration.
-
Data Presentation
Table 1: Summary of ADCT-701 In Vivo Efficacy in Preclinical Models
| Xenograft Model | Mouse Strain | Dose (mg/kg, single i.v.) | Outcome | Reference |
| SK-N-FI (Neuroblastoma) | NOD-SCID | 0.5 | Dose-dependent anti-tumor activity | [6] |
| SK-N-FI (Neuroblastoma) | NOD-SCID | 1.0 | 1/9 Partial Response, 4/9 Complete Response (1 tumor-free survivor) | [6] |
| LI1097 (HCC PDX) | BALB/c nude | 0.1, 0.3, 1.0 | Dose-dependent anti-tumor activity. At 1 mg/kg: 3/8 Partial Response, 2/8 Complete Response | [6] |
| CU-ACC1 (ACC) | - | 1.0 | Robust anti-tumor response | [7] |
| H295R (ACC) | - | 1.0 | Robust anti-tumor response | [7] |
| ACC PDX models | - | 1.0 | Varied responses, with some showing partial and complete responses | [7] |
| SCLC xenograft models | - | - | Complete responses and long-term tumor-free survival in models with low/no ABCB1 expression | [2] |
Experimental Protocols
Key In Vivo Efficacy Study Protocol
This protocol is a generalized representation based on published preclinical studies with ADCT-701.
-
Cell Culture and Xenograft Implantation:
-
Culture DLK1-positive tumor cells (e.g., SK-N-FI) in appropriate media.
-
Harvest cells during the exponential growth phase.
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or BALB/c nude).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 100-150 mm³).[7]
-
-
ADCT-701 Administration:
-
Reconstitute and dilute ADCT-701 to the desired concentration in a suitable vehicle (e.g., normal saline).
-
Administer a single intravenous (i.v.) injection of ADCT-701 at the specified dose (e.g., 0.5 mg/kg or 1.0 mg/kg).[6]
-
Include control groups receiving vehicle and a non-targeting isotype control ADC.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight of the animals regularly.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the animals and collect tumors for further analysis (e.g., IHC for DLK1).
-
Visualizations
Signaling and Troubleshooting Diagrams
Caption: Mechanism of action of ADCT-701.
Caption: Troubleshooting workflow for inconsistent ADCT-701 efficacy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification of DLK1, a Notch ligand, as an immunotherapeutic target and regulator of tumor cell plasticity and chemoresistance in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. adctmedical.com [adctmedical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the antibody-drug conjugate (ADC) ADCT-701 in preclinical models.
Troubleshooting Guide
This guide addresses specific toxicities that may be encountered during preclinical studies with ADCT-701, based on the known profile of pyrrolobenzodiazepine (PBD) dimer-containing ADCs.
Question 1: We are observing signs of myelosuppression (e.g., neutropenia, thrombocytopenia) in our rodent models treated with ADCT-701. What are the potential causes and how can we investigate and mitigate this?
Potential Causes:
-
On-target, off-tumor toxicity: While DLK-1 expression is restricted in adult tissues, low-level expression on hematopoietic precursors could lead to myelosuppression.
-
Off-target toxicity of the PBD payload: PBD dimers are highly potent DNA-crosslinking agents that can affect rapidly dividing cells, such as hematopoietic stem and progenitor cells.[1] This is a known class effect of PBD-containing ADCs.[2][3]
-
Cleavage of the linker in circulation: Premature release of the PBD payload in the bloodstream can lead to systemic toxicity, including myelosuppression.[1]
Experimental Investigation & Mitigation Strategies:
-
Complete Blood Counts (CBCs): Perform serial CBCs with differentials at multiple time points post-ADCT-701 administration to quantify the extent and duration of cytopenias.
-
Bone Marrow Analysis: Conduct histological and flow cytometric analysis of bone marrow to assess cellularity and the impact on different hematopoietic lineages.
-
Dose-Response and Dosing Schedule Evaluation:
-
Establish a clear dose-response relationship for the observed myelosuppression.
-
Investigate alternative dosing schedules (e.g., lower, more frequent doses versus a single higher dose) to potentially improve the therapeutic index.[4]
-
-
Supportive Care: In studies with prolonged observation, consider the use of supportive care measures such as granulocyte-colony stimulating factor (G-CSF) for neutropenia, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Control Groups: Utilize an isotype control ADC with the same PBD payload to differentiate between target-mediated and payload-class-related toxicities.
Question 2: Our preclinical models are showing signs of liver injury (e.g., elevated ALT/AST levels). What is the likely cause and what steps should we take?
Potential Causes:
-
On-target, off-tumor toxicity: DLK-1 is expressed in the fetal liver and may have residual or low-level expression in adult liver cells, particularly in progenitor cell populations.[5]
-
Off-target payload toxicity: The liver is a primary site for the metabolism and clearance of ADCs and their payloads, making it susceptible to toxicity.[6] Hepatic adverse events are frequently reported for ADCs.[6]
-
Non-specific uptake: Intact ADC may be taken up by liver sinusoidal endothelial cells (LSECs) and hepatocytes through non-specific endocytosis.[6]
Experimental Investigation & Mitigation Strategies:
-
Serum Chemistry: Monitor liver enzymes (ALT, AST, ALP) and bilirubin (B190676) at regular intervals.
-
Histopathology: Perform histopathological examination of liver tissue to identify the nature and extent of any cellular damage, such as necrosis, apoptosis, or sinusoidal obstruction syndrome (SOS).[6]
-
DLK-1 Expression Analysis: Quantify DLK-1 expression in the liver tissue of the preclinical model being used via immunohistochemistry (IHC) or quantitative PCR (qPCR) to assess the potential for on-target toxicity.
-
Dose Adjustment: Evaluate if reducing the dose of ADCT-701 can ameliorate the liver toxicity while maintaining anti-tumor efficacy.
-
Fractionated Dosing: Explore split-dosing schedules, which may reduce peak exposure and subsequent liver injury.
Question 3: We have observed unexpected inflammatory responses and/or vascular leak syndrome in our animal models. How should we proceed?
Potential Causes:
-
Payload-mediated pro-inflammatory effects: PBD dimers have been associated with pro-inflammatory responses.[2][3]
-
On-target effects: DLK-1 is involved in various signaling pathways, and its targeting could potentially trigger inflammatory cascades in certain tissues.
-
Immunogenicity: The ADC could be eliciting an immune response in the host animal.
Experimental Investigation & Mitigation Strategies:
-
Clinical Observation: Closely monitor animals for clinical signs of inflammation, such as edema, erythema, and weight loss.
-
Cytokine Profiling: Analyze serum samples for a panel of pro-inflammatory cytokines (e.g., IL-6, TNF-α) to detect and quantify systemic inflammation.
-
Histopathology: Examine tissues, particularly the lungs and kidneys, for evidence of vascular leakage and inflammatory cell infiltration.
-
Anti-Drug Antibody (ADA) Assay: Develop and run an ADA assay to determine if an immune response has been mounted against the ADC.
-
Dose and Schedule Modification: Assess if lower doses or different dosing intervals can reduce the inflammatory response.
-
Prophylactic Corticosteroids: In some instances, co-administration of corticosteroids may be considered to dampen the inflammatory response, though this could have confounding effects on tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ADCT-701?
ADCT-701 is an antibody-drug conjugate composed of a humanized monoclonal antibody that targets Delta-like 1 homolog (DLK-1), a protein expressed on the surface of various tumor cells.[7] The antibody is linked to a pyrrolobenzodiazepine (PBD) dimer cytotoxin (SG3199).[7] Upon binding to DLK-1 on a cancer cell, ADCT-701 is internalized.[8] Inside the cell, the linker is cleaved, releasing the PBD payload, which then crosslinks DNA, leading to cell cycle arrest and apoptosis.[8]
Q2: In which preclinical models is ADCT-701 expected to be active?
ADCT-701 has shown potent anti-tumor activity in preclinical models of tumors that express DLK-1, including neuroblastoma, hepatocellular carcinoma (HCC), and small cell lung cancer.[9] Efficacy is dependent on the level of DLK-1 expression on the tumor cells.
Q3: What is the reported maximum tolerated dose (MTD) of ADCT-701 in preclinical models?
A single dose of ADCT-701 at 5 mg/kg was reported to be well tolerated in rats.[9] In mice, a single dose of 1 mg/kg showed no obvious toxicity.[7] The MTD may vary depending on the species and dosing schedule.
Q4: Is there evidence of bystander killing with PBD-based ADCs like ADCT-701?
Yes, the PBD payload, once released, is cell-permeable and can diffuse into neighboring tumor cells that may not express the target antigen (DLK-1), leading to a "bystander effect". This can enhance the anti-tumor activity of the ADC, especially in heterogeneous tumors.
Quantitative Data Summary
| Parameter | Value | Species | Model | Source |
| Efficacious Dose | 0.5 - 1.0 mg/kg (single dose) | Mouse | SK-N-FI neuroblastoma xenograft | [9] |
| Efficacious Dose | 0.1, 0.3, 1.0 mg/kg (single dose) | Mouse | LI1097 HCC PDX model | [7] |
| Tolerability | Well tolerated at 5 mg/kg (single dose) | Rat | Non-tumor bearing | [9] |
| Tolerability | No obvious toxicity at 1 mg/kg (single dose) | Mouse | Non-tumor bearing | [7] |
| Pharmacokinetics (t½) | ~11 days | Rat | Non-tumor bearing | [9] |
| Drug-to-Antibody Ratio (DAR) | ~1.9 | N/A | N/A | [9] |
Experimental Protocols & Visualizations
General Workflow for Preclinical Toxicity Assessment of ADCT-701
Caption: Workflow for assessing ADCT-701 preclinical toxicity.
Mechanism of Action of ADCT-701
Caption: ADCT-701 mechanism of action.
Troubleshooting Logic for Observed Toxicity
Caption: Decision tree for troubleshooting preclinical toxicity.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An FDA oncology analysis of toxicities associated with PBD-containing antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. adctmedical.com [adctmedical.com]
ADCT-701 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in experimental outcomes with ADCT-701 (mecbotamab vedotin). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Assay Variability
Question 1: We are observing inconsistent IC50 values for ADCT-701 in our in vitro cytotoxicity assays. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent IC50 values in in vitro cytotoxicity assays are a common issue and can arise from several factors related to the cells, the ADC, and the assay protocol itself.
Potential Causes and Troubleshooting Steps:
-
Cell Line Integrity and Culture Conditions:
-
Cell Line Authentication: Ensure your cell lines are authenticated to confirm their identity and lack of cross-contamination.
-
Passage Number: Use cell lines with a consistent and low passage number. High passage numbers can lead to genetic drift, altering target antigen expression and drug sensitivity.
-
Cell Health: Only use cells that are healthy and in the exponential growth phase. Avoid using cells that are over-confluent.
-
DLK1 Expression: The expression of the target antigen, DLK1, can vary between cell lines and even with passage number.[1][2] Regularly verify DLK1 expression levels using flow cytometry or western blotting. A decrease in DLK1 expression will lead to reduced ADCT-701 potency.
-
-
ADCT-701 Handling and Stability:
-
Storage and Freeze-Thaw Cycles: Aliquot ADCT-701 upon receipt and avoid repeated freeze-thaw cycles, which can lead to aggregation and loss of activity.
-
Reagent Preparation: Ensure accurate and consistent preparation of ADCT-701 dilutions for each experiment.
-
-
Assay Protocol Standardization:
-
Cell Seeding Density: Optimize and standardize the cell seeding density. Variations in cell number can significantly impact the final readout.
-
Incubation Time: The duration of exposure to ADCT-701 can affect the IC50 value. Standardize the incubation time across all experiments. For PBD-dimer based ADCs, a longer incubation time (e.g., 96-144 hours) may be necessary to observe the full cytotoxic effect.
-
Assay Reagents: Use fresh and properly stored assay reagents (e.g., CellTiter-Glo®, MTT).
-
Question 2: ADCT-701 shows lower than expected potency in our DLK1-positive cell line. What could be the reason?
Answer: Lower than expected potency in a cell line known to be DLK1-positive can be due to several factors beyond simple target expression.
Potential Causes and Troubleshooting Steps:
-
Low DLK1 Surface Expression: While the cell line may be DLK1-positive, the level of surface-accessible DLK1 might be low, leading to inefficient internalization of ADCT-701. Quantify the surface DLK1 expression using flow cytometry with a labeled anti-DLK1 antibody.
-
Impaired Internalization: Even with adequate surface expression, the antibody-antigen complex may not be efficiently internalized. You can assess internalization using fluorescently labeled ADCT-701 and microscopy or flow cytometry.
-
Drug Efflux Pump Expression: The cancer cells may express high levels of drug efflux pumps, such as ABCB1 (MDR1) or ABCG2, which can actively pump out the PBD dimer payload (SG3199) before it can induce DNA damage.[3] Evaluate the expression of these transporters at the RNA and protein level. Co-treatment with an inhibitor of these pumps could help confirm their role.
-
Downregulation of SLFN11: Resistance to PBD dimers has been associated with the downregulation of Schlafen family member 11 (SLFN11), a protein that sensitizes cancer cells to DNA-damaging agents.[4][5][6] Assess SLFN11 expression in your cell line.
In Vivo Experiment Variability
Question 3: We are observing significant variability in tumor growth inhibition in our ADCT-701 xenograft studies. How can we improve the consistency of our in vivo experiments?
Answer: In vivo studies are inherently more complex and subject to greater variability than in vitro assays. Careful planning and execution are critical for obtaining reproducible results.
Potential Causes and Troubleshooting Steps:
-
Tumor Model and Animal Husbandry:
-
Tumor Engraftment: Ensure consistent tumor cell implantation, including the number of cells, injection site, and technique.
-
Tumor Size at Treatment Initiation: Start treatment when tumors have reached a consistent and pre-defined size across all animals.
-
Animal Health: Monitor the health of the animals closely, as underlying health issues can impact tumor growth and response to treatment.
-
-
ADCT-701 Administration and Stability:
-
Dosing Accuracy: Ensure accurate and consistent dosing for all animals.
-
Route of Administration: Use a consistent route of administration (e.g., intravenous).
-
ADC Stability in Formulation: Confirm the stability of ADCT-701 in the chosen vehicle for the duration of the study.
-
-
Tumor Heterogeneity:
-
DLK1 Expression in Xenografts: DLK1 expression can be heterogeneous within a tumor. Analyze DLK1 expression in tumor samples from your xenograft model to ensure it is a suitable model.
-
Patient-Derived Xenografts (PDX): If using PDX models, be aware that they can exhibit significant inter-animal variability. Increase group sizes to account for this.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of ADCT-701 in Various Cancer Cell Lines
| Cell Line | Cancer Type | DLK1 Expression | IC50 (ng/mL) | Reference |
| SK-N-FI | Neuroblastoma | Positive | Potent | [7] |
| LI1097 (PDX model) | Hepatocellular Carcinoma | Positive | Potent | [7] |
| CU-ACC1 | Adrenocortical Carcinoma | High | Highly Potent | [8] |
| H295R | Adrenocortical Carcinoma | Moderate | Potent | [8] |
| CU-ACC2 | Adrenocortical Carcinoma | Negative | Inactive | [8] |
Table 2: In Vivo Efficacy of ADCT-701 in Xenograft Models
| Model | Cancer Type | ADCT-701 Dose | Outcome | Reference |
| SK-N-FI Xenograft | Neuroblastoma | 0.5 - 1.0 mg/kg (single dose) | Dose-dependent anti-tumor activity | [7] |
| LI1097 PDX | Hepatocellular Carcinoma | 0.5 - 1.0 mg/kg (single dose) | Potent anti-tumor efficacy | [7] |
| CU-ACC1 Xenograft | Adrenocortical Carcinoma | 1 mg/kg | Robust anti-tumor response | [9] |
| H295R Xenograft | Adrenocortical Carcinoma | 1 mg/kg | Robust anti-tumor response | [9] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using CellTiter-Glo®
This protocol outlines a method for determining the cytotoxic activity of ADCT-701 in cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., SK-N-FI, CU-ACC1)
-
Isotype control ADC
-
Complete cell culture medium
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest cells in the exponential growth phase. b. Count the cells and adjust the concentration to the desired seeding density (e.g., 2,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
ADCT-701 Treatment: a. Prepare serial dilutions of ADCT-701 and the isotype control ADC in complete culture medium. b. Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only as a negative control. c. Incubate the plate for 96-144 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the log of the ADCT-701 concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol provides a general framework for assessing the anti-tumor efficacy of ADCT-701 in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)
-
Target cancer cell line (e.g., SK-N-FI)
-
ADCT-701 and isotype control ADC
-
Sterile PBS or other appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: a. Harvest cancer cells in the exponential growth phase. b. Resuspend the cells in sterile PBS or Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL. c. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring and Randomization: a. Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2. b. When the average tumor volume reaches a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, ADCT-701).
-
ADCT-701 Administration: a. Prepare the required doses of ADCT-701 and the isotype control ADC in the appropriate vehicle. b. Administer the treatment intravenously (i.v.) as a single dose or according to the desired dosing schedule.[7]
-
Efficacy Evaluation: a. Continue to monitor tumor volume and body weight of the mice regularly (e.g., twice a week). b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for DLK1 expression).
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each treatment group over time. b. Analyze the statistical significance of the differences in tumor growth between the treatment groups.
Visualizations
Caption: Mechanism of action of ADCT-701.
Caption: General experimental workflow for ADCT-701 efficacy assessment.
Caption: Troubleshooting logic for inconsistent ADCT-701 results.
References
- 1. mdpi.com [mdpi.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Resistance to Pyrrolobenzodiazepine Dimers Is Associated with SLFN11 Downregulation and Can Be Reversed through Inhibition of ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. adctmedical.com [adctmedical.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Specificity of ADCT-701 for its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of ADCT-701, an antibody-drug conjugate (ADC), in selectively targeting the Delta-like 1 homolog (DLK1) protein. Supporting experimental data from preclinical studies are presented to validate its specificity and anti-tumor activity.
Mechanism of Action
ADCT-701 is a targeted immunotherapy designed to deliver a potent cytotoxic agent directly to cancer cells expressing DLK1.[1][2] Its mechanism of action involves a three-pronged approach:
-
Target Recognition: The humanized monoclonal antibody component of ADCT-701 specifically binds to the DLK1 protein present on the surface of tumor cells.[1] DLK1 is an attractive therapeutic target due to its high expression in various cancers and limited expression in healthy adult tissues.[1]
-
Internalization and Payload Release: Upon binding to DLK1, the ADC-antigen complex is internalized by the cancer cell. Inside the cell, a cleavable linker is broken down by lysosomal enzymes, releasing the cytotoxic payload, a pyrrolobenzodiazepine (PBD) dimer.
-
Induction of Cell Death: The released PBD dimer binds to the minor groove of the DNA, forming highly cytotoxic DNA cross-links. This damage blocks DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis of the cancer cell.
In Vitro Specificity and Potency
The specificity of ADCT-701 has been demonstrated through in vitro cytotoxicity assays on various cancer cell lines with differing DLK1 expression levels. The half-maximal inhibitory concentration (IC50) was determined using the CellTiter-Glo® luminescent cell viability assay.
| Cell Line | Cancer Type | DLK1 Expression | ADCT-701 IC50 (µg/mL) | Isotype-Control ADC IC50 (µg/mL) |
| Lu135 | Small Cell Lung Cancer | Positive | 0.018 | 0.53 |
| SK-N-FI | Neuroblastoma | Positive | 0.16 | N/A |
| A204 | Rhabdomyosarcoma | Positive | 0.0064 | 0.41 |
| PANC-1 | Pancreatic Cancer | Negative | N/A | N/A |
Data sourced from preclinical studies.[1]
These results clearly indicate that ADCT-701 is highly potent against cancer cell lines expressing its target, DLK1, while showing significantly reduced activity against DLK1-negative cells. The comparison with an isotype-control ADC further confirms that the cytotoxic effect is dependent on the specific binding of the antibody to DLK1.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of ADCT-701 has been evaluated in preclinical xenograft models using immunodeficient mice bearing human tumors.
| Cancer Type | Mouse Model | Treatment Regimen | Anti-Tumor Activity |
| Neuroblastoma (SK-N-FI xenograft) | NOD-SCID mice | Single intravenous dose of 0.5 or 1 mg/kg | Dose-dependent anti-tumor activity. At 1 mg/kg, 1/9 partial response and 4/9 complete responses were observed. |
| Hepatocellular Carcinoma (LI1097 PDX) | BALB/c nude mice | Single intravenous dose of 0.1, 0.3, or 1 mg/kg | Dose-dependent anti-tumor activity. At 1 mg/kg, 3/8 partial responses and 2/8 complete responses were observed. |
Data sourced from preclinical studies.[2]
These in vivo studies demonstrate that ADCT-701 can effectively inhibit tumor growth at well-tolerated doses in models of DLK1-expressing cancers.
Experimental Protocols
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol outlines the steps for determining the in vitro cytotoxicity of ADCT-701.[1][3][4]
-
Cell Seeding: Cancer cells are seeded in 96-well opaque-walled plates at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: A serial dilution of ADCT-701 and the isotype-control ADC are prepared. The cell culture medium is replaced with fresh medium containing the various concentrations of the ADCs. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.
-
Luminescent Signal Generation: The plates are equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added. The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: The relative luminescence units (RLU) are converted to percentage of cell viability relative to the untreated control. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Studies
The following protocol describes the general procedure for evaluating the in vivo efficacy of ADCT-701.[1][2]
-
Animal Models: Female immunodeficient mice (e.g., NOD-SCID or BALB/c nude), typically 6-8 weeks old, are used. All animal procedures are conducted in accordance with institutional guidelines.
-
Tumor Cell Implantation: Human cancer cells (e.g., SK-N-FI) are harvested and suspended in a suitable medium, such as a mixture of PBS and Matrigel. The cell suspension is then subcutaneously injected into the flank of each mouse. For patient-derived xenografts (PDX), small tumor fragments are surgically implanted.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements and calculated using the formula: (length x width^2) / 2.
-
Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. ADCT-701, an isotype-control ADC, or a vehicle control is administered intravenously (i.v.) as a single dose or in multiple doses, as specified in the study design.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Outcomes such as tumor growth inhibition, partial responses (significant tumor volume reduction), and complete responses (disappearance of the tumor) are recorded.
-
Ethical Considerations: The study is terminated when the tumors in the control group reach a specified maximum size or if the animals show signs of excessive toxicity, in accordance with animal welfare regulations.
Visualizations
Caption: Mechanism of action of ADCT-701.
Caption: Simplified DLK1-Notch signaling pathway.
References
A Comparative Analysis of ADCT-701 Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical efficacy of ADCT-701, a novel antibody-drug conjugate (ADC) targeting Delta-like 1 homolog (DLK1), against other ADCs in development for similar cancer indications.
ADCT-701 is a promising antibody-drug conjugate poised to address significant unmet needs in a range of solid tumors. This guide provides a comprehensive comparison of its preclinical efficacy with that of other ADCs targeting similar cancer types, supported by available experimental data.
ADCT-701 at a Glance: Mechanism of Action
ADCT-701 is composed of a humanized monoclonal antibody targeting DLK1, a protein expressed on the surface of various tumor cells, including neuroblastoma, adrenocortical carcinoma (ACC), neuroendocrine neoplasms (NENs), hepatocellular carcinoma (HCC), and small cell lung cancer (SCLC).[1][2][3][4][5] The antibody is linked to a potent pyrrolobenzodiazepine (PBD) dimer toxin, SG3199, via a cleavable linker.
The mechanism of action for ADCT-701 is designed for targeted tumor cell destruction.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeted therapy in small cell lung cancer: can DLL3 notch up a victory? - Lehman - Translational Cancer Research [tcr.amegroups.org]
- 4. Preclinical characterization of ABBV-706, a SEZ6-targeted TOP1 inhibitor ADC | BioWorld [bioworld.com]
- 5. A GPC2 antibody-drug conjugate is efficacious against neuroblastoma and small-cell lung cancer via binding a conformational epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: ADCT-701 and Small Molecule AXL Inhibitors in Cancer Therapy
In the landscape of precision oncology, two distinct therapeutic strategies are exemplified by the antibody-drug conjugate (ADC) ADCT-701 and the class of small molecule inhibitors targeting the AXL receptor tyrosine kinase. While both aim to eradicate cancer cells, their fundamental mechanisms, molecular targets, and clinical applications differ significantly. This guide provides a detailed comparison of these approaches, offering insights for researchers, scientists, and drug development professionals.
ADCT-701: A Targeted Payload Delivery System
ADCT-701 is an antibody-drug conjugate engineered to deliver a potent cytotoxic agent directly to tumor cells expressing the Delta-like 1 homolog (DLK1) protein.[1][2][3]
Mechanism of Action: ADCT-701 consists of a humanized monoclonal antibody that specifically binds to DLK1, a protein overexpressed in various tumors but with restricted expression in healthy adult tissues.[1][2] Upon binding to DLK1 on the cancer cell surface, the ADC is internalized. Inside the cell, a cleavable linker is broken down by cellular enzymes, releasing a pyrrolobenzodiazepine (PBD) dimer warhead. This highly cytotoxic payload then crosslinks DNA, leading to cell cycle arrest and apoptosis.
Small Molecule AXL Inhibitors: Targeting a Key Signaling Node
Small molecule inhibitors targeting AXL, such as bemcentinib (B612113), gilteritinib, and cabozantinib, represent a therapeutic strategy aimed at blocking a critical signaling pathway involved in tumor progression, metastasis, and drug resistance.
Mechanism of Action: AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, initiates downstream signaling cascades including the PI3K-AKT and MAPK pathways. These pathways promote cell survival, proliferation, migration, and invasion. Small molecule AXL inhibitors are designed to bind to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent activation. This blockade inhibits the downstream signaling, thereby impeding tumor growth and metastasis. Some of these inhibitors also target other kinases, such as FLT3, MET, and VEGFR, which can contribute to their anti-cancer activity.
Comparative Analysis
| Feature | ADCT-701 | Small Molecule AXL Inhibitors |
| Target | DLK1 (Delta-like 1 homolog) | AXL (Receptor Tyrosine Kinase) |
| Drug Class | Antibody-Drug Conjugate (ADC) | Small Molecule Tyrosine Kinase Inhibitor (TKI) |
| Mechanism | Targeted delivery of a cytotoxic PBD payload leading to DNA damage and apoptosis. | Inhibition of AXL kinase activity, blocking downstream pro-survival and pro-proliferative signaling pathways. |
| Mode of Action | Direct cell killing via potent cytotoxin. | Cytostatic and cytotoxic effects through signal transduction blockade. |
| Indications | Under investigation for DLK1-expressing tumors such as neuroblastoma, hepatocellular carcinoma, adrenocortical carcinoma, and neuroendocrine tumors. | Investigated or approved for various cancers including acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and renal cell carcinoma (RCC). |
| Administration | Intravenous | Oral |
Preclinical and Clinical Data Summary
ADCT-701
Preclinical studies have demonstrated the potent anti-tumor activity of ADCT-701 in various DLK1-expressing cancer models.
| Model | Key Findings | Reference |
| Neuroblastoma Xenograft | Showed potent and specific cytotoxicity. | |
| Hepatocellular Carcinoma PDX | A single low dose demonstrated potent anti-tumor efficacy. | |
| Adrenocortical Carcinoma Models | Induced cytotoxicity through apoptosis and bystander killing in vitro and showed robust anti-tumor responses in vivo. |
A first-in-human Phase 1 clinical trial is currently evaluating the safety and efficacy of ADCT-701 in patients with neuroendocrine neoplasms and adrenocortical carcinoma.
Small Molecule AXL Inhibitors
Several small molecule AXL inhibitors have undergone extensive preclinical and clinical evaluation.
| Inhibitor | Cancer Type | Key Findings | Reference |
| Bemcentinib (BGB324) | NSCLC | In combination with docetaxel, demonstrated anti-tumor activity in previously treated advanced NSCLC. | |
| Metastatic Melanoma | The addition of bemcentinib to standard of care did not significantly improve outcomes. | ||
| Gilteritinib | AML (FLT3-mutated) | As a dual FLT3/AXL inhibitor, it extended overall survival compared to chemotherapy in relapsed/refractory AML. | |
| Showed antileukemic activity in mouse models of FLT3 mutated AML. | |||
| Cabozantinib | Renal Cell Carcinoma | Improved progression-free survival and overall survival compared to everolimus (B549166) in patients who had progressed on prior VEGFR-targeted therapy. | |
| NSCLC | Showed limited single-agent activity in a phase II study of patients with acquired resistance to erlotinib. |
Experimental Protocols
The evaluation of ADCs and small molecule inhibitors involves a range of in vitro and in vivo assays to characterize their activity and mechanism of action.
Key Experimental Methodologies
-
In Vitro Cytotoxicity Assays: To determine the potency of ADCT-701, cancer cell lines with varying levels of DLK1 expression are treated with the ADC, and cell viability is measured using assays like CellTiter-Glo®.
-
Western Blotting: For AXL inhibitors, western blotting is used to confirm target engagement by measuring the levels of phosphorylated AXL (pAXL) and downstream signaling proteins like pAKT and pERK in treated cells.
-
In Vivo Xenograft Models: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the therapeutic agent (ADCT-701 or a small molecule inhibitor), and tumor volume is measured over time to assess anti-tumor efficacy. Patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted into mice, are also used for a more clinically relevant assessment.
-
Pharmacokinetic Analysis: The absorption, distribution, metabolism, and excretion (ADME) of the drugs are studied in animal models to understand their stability and exposure levels.
Conclusion
ADCT-701 and small molecule AXL inhibitors represent two distinct and promising avenues in targeted cancer therapy. ADCT-701 offers a highly targeted approach by delivering a potent cytotoxic payload directly to tumor cells expressing a specific surface antigen, potentially minimizing systemic toxicity. This strategy is particularly suited for tumors with high and uniform expression of the target antigen, DLK1.
In contrast, small molecule AXL inhibitors target a key signaling node that is often implicated in tumor progression and the development of resistance to other therapies. Their oral availability is a significant advantage. However, the potential for off-target effects and the development of resistance through alternative signaling pathways are challenges that need to be addressed.
For drug development professionals, the choice between these strategies depends on the specific cancer biology, the characteristics of the molecular target, and the desired therapeutic outcome. The continued development and investigation of both ADCs and small molecule inhibitors will undoubtedly expand the arsenal (B13267) of precision medicines available to treat cancer.
References
Validating Biomarkers for ADCT-701 Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibody-drug conjugate (ADC) ADCT-701 with alternative therapeutic options, focusing on the validation of biomarkers to predict treatment response. Experimental data, detailed protocols, and pathway visualizations are presented to support researchers in the evaluation and clinical development of this targeted therapy.
Introduction to ADCT-701
ADCT-701 is an investigational antibody-drug conjugate that targets Delta-like homolog 1 (DLK1), a transmembrane protein involved in cell differentiation.[1][2] DLK1 is highly expressed in various solid and hematological malignancies, including neuroblastoma, hepatocellular carcinoma (HCC), small cell lung cancer (SCLC), adrenocortical carcinoma (ACC), and neuroendocrine tumors (NETs), while its expression in healthy adult tissues is limited.[1][2][3] This differential expression pattern makes DLK1 an attractive target for cancer therapy.
ADCT-701 is composed of a humanized anti-DLK1 monoclonal antibody site-specifically conjugated to a pyrrolobenzodiazepine (PBD) dimer warhead, SG3199, via a cleavable linker. Upon binding to DLK1 on the surface of cancer cells, ADCT-701 is internalized, and the PBD payload is released, which then crosslinks DNA, leading to cell cycle arrest and apoptosis.
The Primary Biomarker: DLK1 Expression
The core hypothesis for predicting response to ADCT-701 is the level of DLK1 expression on tumor cells. Preclinical studies have demonstrated a correlation between DLK1 expression and the cytotoxic activity of ADCT-701.
Preclinical Data Supporting DLK1 as a Biomarker
In Vitro Cytotoxicity:
Studies have shown that ADCT-701 induces potent cytotoxicity in cancer cell lines with high DLK1 expression, while DLK1-negative cell lines are significantly less sensitive.
| Cell Line | Cancer Type | DLK1 Expression Status | ADCT-701 IC50 (µg/mL) | Isotype-Control ADC IC50 (µg/mL) |
| Lu135 | Small Cell Lung Cancer | Positive | 0.018 | 0.53 |
| SK-N-FI | Neuroblastoma | Positive | 0.16 | N/A |
| A204 | Rhabdomyosarcoma | Positive | 0.0064 | 0.41 |
| PANC-1 | Pancreatic Cancer | Negative | N/A | N/A |
| CU-ACC1 | Adrenocortical Carcinoma | Positive | Potent (nanomolar) | - |
| H295R | Adrenocortical Carcinoma | Positive | Potent (nanomolar) | - |
| CU-ACC2 | Adrenocortical Carcinoma | Negative | No significant inhibition | - |
Data compiled from multiple sources. N/A indicates data not available.
In Vivo Efficacy:
Xenograft and patient-derived xenograft (PDX) models have further substantiated the link between DLK1 expression and ADCT-701 efficacy. In neuroblastoma xenograft models with varying DLK1 expression, ADCT-701 demonstrated potent, dose-dependent anti-tumor activity that correlated with the level of DLK1 surface expression, including complete responses in high-expressing tumors. Similarly, in adrenocortical carcinoma xenografts, ADCT-701 induced durable anti-tumor responses in DLK1-positive models.
Comparison with Standard-of-Care Therapies
A critical aspect of validating a new therapeutic is comparing its potential efficacy against current treatment standards. The following table summarizes the standard-of-care (SoC) for indications where ADCT-701 is being investigated.
| Indication | Standard-of-Care (First-Line and/or Relapsed/Refractory) |
| Neuroblastoma (High-Risk) | Induction chemotherapy (e.g., cisplatin (B142131), etoposide (B1684455), cyclophosphamide, doxorubicin, topotecan), surgery, myeloablative consolidation chemotherapy with autologous stem cell transplant, radiation therapy, and post-consolidation immunotherapy (e.g., anti-GD2 antibodies like dinutuximab) with cytokines and retinoids. |
| Hepatocellular Carcinoma (Advanced) | Systemic therapies including tyrosine kinase inhibitors (e.g., sorafenib, lenvatinib) and immune checkpoint inhibitor combinations (e.g., atezolizumab plus bevacizumab). Loco-regional therapies such as transarterial chemoembolization (TACE) are also used. |
| Small Cell Lung Cancer (Extensive Stage) | Platinum-based chemotherapy (e.g., cisplatin or carboplatin) in combination with etoposide and an immune checkpoint inhibitor (e.g., atezolizumab or durvalumab). |
| Adrenocortical Carcinoma (Advanced) | Mitotane, often in combination with etoposide, doxorubicin, and cisplatin (EDP) regimen. Surgical resection is the primary treatment for localized disease. |
| Neuroendocrine Tumors (Advanced) | Treatment is heterogeneous and depends on the tumor grade and origin. Options include somatostatin (B550006) analogs (e.g., octreotide, lanreotide), targeted therapy (e.g., everolimus, sunitinib), chemotherapy (e.g., streptozocin, temozolomide), and peptide receptor radionuclide therapy (PRRT). |
ADCT-701 offers a novel mechanism of action that could be beneficial for patients who are refractory to or ineligible for current standard-of-care therapies, particularly in tumors with high DLK1 expression.
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker assessment is crucial for patient selection. Below are detailed methodologies for key experiments to validate DLK1 as a predictive biomarker for ADCT-701 response.
Immunohistochemistry (IHC) for DLK1 Protein Expression in Tumor Tissue
This protocol outlines the steps for detecting DLK1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
1. Sample Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 18-24 hours.
-
Process the fixed tissue through a series of graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes), and 50% ethanol (2 minutes).
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0).
-
Heat at 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse with phosphate-buffered saline (PBS).
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.
-
Rinse with PBS.
-
Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
Incubate with a validated primary anti-DLK1 antibody at the optimal dilution overnight at 4°C in a humidified chamber.
-
Rinse with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Apply DAB (3,3'-diaminobenzidine) substrate-chromogen solution and incubate until the desired brown color develops (typically 1-10 minutes).
-
Wash with distilled water to stop the reaction.
5. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
6. Interpretation:
-
DLK1 expression is typically observed on the cell membrane.
-
Scoring can be performed using a semi-quantitative H-score, which considers both the intensity of staining and the percentage of positive cells.
Cell Viability (Cytotoxicity) Assay using CellTiter-Glo®
This luminescent assay measures ATP as an indicator of metabolically active, viable cells to determine the cytotoxic effect of ADCT-701.
1. Cell Plating:
-
Harvest and count cells from logarithmic phase cultures.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator.
2. Compound Treatment:
-
Prepare serial dilutions of ADCT-701 and a relevant isotype control ADC in culture medium.
-
Add the diluted compounds to the respective wells.
-
Incubate for the desired treatment period (e.g., 72-120 hours).
3. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
4. Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to untreated control wells to determine the percentage of viable cells.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of ADCT-701.
1. Animal Models:
-
Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude), typically 6-8 weeks old.
-
Allow animals to acclimatize for at least one week before the study begins.
2. Cell Implantation:
-
Harvest cancer cells with known DLK1 expression levels from culture.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and different doses of ADCT-701).
4. Drug Administration and Monitoring:
-
Administer ADCT-701 and control agents via the appropriate route (typically intravenous injection).
-
Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Observe the animals for any signs of toxicity.
5. Study Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowed size or after a predetermined period.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., IHC for DLK1 and markers of apoptosis).
-
Plot the mean tumor volume over time for each treatment group to assess anti-tumor activity.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the treatment effect.
Visualizing the Pathway and Workflow
To further elucidate the mechanism of action and experimental processes, the following diagrams are provided.
Conclusion
The available preclinical data strongly support the role of DLK1 expression as a predictive biomarker for the response to ADCT-701. The provided experimental protocols offer a framework for the consistent and reliable assessment of DLK1 in both research and clinical settings. As clinical data from trials such as NCT06041516 become available, the correlation between DLK1 expression levels and patient outcomes will be further elucidated, paving the way for a personalized treatment approach with ADCT-701 in DLK1-positive malignancies. This guide serves as a resource for the scientific community to critically evaluate and potentially implement biomarker strategies for this promising new ADC.
References
- 1. adctmedical.com [adctmedical.com]
- 2. Identification of DLK1, a Notch ligand, as an immunotherapeutic target and regulator of tumor cell plasticity and chemoresistance in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dlk, a putative mammalian homeotic gene differentially expressed in small cell lung carcinoma and neuroendocrine tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for the ADCT-701 Antibody Component
This guide provides a comparative overview of the cross-reactivity profile of the antibody component of ADCT-701, an antibody-drug conjugate (ADC) targeting Delta-like non-canonical notch ligand 1 (DLK1). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of this therapeutic candidate.
ADCT-701 is composed of a humanized monoclonal antibody, HuBa-1-3D, conjugated to a potent pyrrolobenzodiazepine (PBD) dimer cytotoxin.[1] The antibody component is critical for the targeted delivery of the cytotoxic payload to DLK1-expressing tumor cells. Understanding its cross-reactivity is paramount for predicting potential on-target, off-tumor toxicities.
Species Cross-Reactivity
Preclinical studies have evaluated the species-specific binding of the antibody component of ADCT-701. A study on CBA-1205, an afucosylated version of the same humanized antibody (HuBa-1-3D), provides valuable insights into its cross-reactivity. The data indicates that the antibody specifically recognizes human and cynomolgus monkey DLK1, making the latter a relevant species for non-clinical toxicology studies. Conversely, the antibody does not cross-react with rodent DLK1 (mouse and rat).[2]
Table 1: Species Cross-Reactivity of the ADCT-701 Antibody Component (HuBa-1-3D)
| Species | Target | Binding Activity | Reference |
| Human | DLK1 | Positive | [2] |
| Cynomolgus Monkey | DLK1 | Positive | [2] |
| Mouse | DLK1 | Negative | [2] |
| Rat | DLK1 | Negative | [2] |
Human Tissue Cross-Reactivity
A comprehensive assessment of the binding of a therapeutic antibody to a panel of normal human tissues is a regulatory requirement to identify potential off-target binding and predict potential toxicities.[3] While a toxicity study of CBA-1205 in cynomolgus monkeys revealed no abnormal findings in DLK1-expressing tissues, detailed results from a comprehensive human tissue cross-reactivity study for the HuBa-1-3D antibody are not publicly available at the time of this publication.[2] Such studies typically involve immunohistochemical (IHC) screening against a panel of at least 32 different normal human tissues.[4]
Alternative Anti-DLK1 Therapeutic Antibodies
The landscape of therapeutic antibodies targeting DLK1 is evolving. The following table lists other anti-DLK1 antibodies in clinical development that can be considered as alternatives to the antibody component of ADCT-701. Comprehensive cross-reactivity data for these alternatives is also limited in the public domain.
Table 2: Alternative Therapeutic Antibodies Targeting DLK1
| Antibody | Description | Developer | Phase of Development | Reference |
| CBA-1205 | Afucosylated humanized monoclonal antibody | Chiome Bioscience Inc. | Phase I | [5][6] |
| TORL-4-500 | Antibody-drug conjugate | TORL Biotherapeutics LLC | Phase I | [7] |
Experimental Protocols
Species Cross-Reactivity Assessment by Flow Cytometry
This protocol outlines a method to determine the binding of an anti-DLK1 antibody to DLK1 from different species.
Objective: To assess the species-specificity of the antibody.
Methodology:
-
Cell Line Transfection: Genetically engineer mammalian cells (e.g., HEK293) to transiently express full-length DLK1 from different species (human, monkey, mouse, rat) on their surface.
-
Antibody Incubation: Incubate the transfected cells with the primary anti-DLK1 antibody (e.g., HuBa-1-3D) at a predetermined concentration.
-
Secondary Antibody Staining: Wash the cells to remove unbound primary antibody and then incubate with a fluorescently labeled secondary antibody that specifically binds to the primary antibody.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the amount of primary antibody bound to the cell surface.
-
Data Interpretation: Compare the fluorescence intensity of cells expressing DLK1 from different species to determine the cross-reactivity profile.[2]
Human Tissue Cross-Reactivity Assessment by Immunohistochemistry (IHC)
This protocol describes a standard method for evaluating the binding of a therapeutic antibody to a panel of normal human tissues.
Objective: To identify potential on-target and off-target binding in human tissues.
Methodology:
-
Tissue Preparation: Obtain a panel of fresh-frozen normal human tissues (typically 32 or more different tissues from multiple donors) and prepare thin sections.[4]
-
Antibody Incubation: Incubate the tissue sections with the therapeutic antibody at two different concentrations (low and high) to assess binding affinity and specificity.[3]
-
Detection System: Utilize a sensitive detection system, such as a biotin-free polymer-based system, to visualize the binding of the therapeutic antibody.
-
Staining Evaluation: A qualified pathologist examines the stained tissue sections under a microscope to identify the specific cell types and subcellular locations of any antibody binding.
-
Data Analysis: The intensity and pattern of staining are scored to determine the extent of cross-reactivity in each tissue.[4]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for tissue cross-reactivity and the DLK1 signaling context.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Glycoengineered Humanized Antibody Targeting DLK1 Exhibits Potent Anti-Tumor Activity in DLK1-Expressing Liver Cancer Cell Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Tissue Cross-Reactivity Studies | Comparative Biosciences, inc [compbio.com]
- 5. A Phase I, First-In-Human Study of CBA-1205, an Anti-DLK1 Monoclonal Antibody, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase I, First‐In‐Human Study of CBA‐1205, an Anti‐DLK1 Monoclonal Antibody, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.chop.edu [research.chop.edu]
Unveiling the Mechanism of ADCT-701: A Comparative Analysis with Genetic Knockdown of its Target, DLK1
A detailed examination of experimental data strongly supports the targeted mechanism of action of ADCT-701, an antibody-drug conjugate (ADC), demonstrating comparable and specific cytotoxic effects to the genetic knockdown of its target protein, Delta-like 1 homolog (DLK1). This guide provides a comprehensive comparison of the anti-tumor effects of ADCT-701 and DLK1 silencing, offering researchers valuable insights into its therapeutic potential and the underlying biological pathways.
ADCT-701 is an innovative ADC comprising a humanized IgG1 antibody directed against human DLK1, conjugated to the potent pyrrolobenzodiazepine (PBD) dimer cytotoxin, SG3199.[1][2][3] The proposed mechanism of action involves the binding of the antibody to DLK1 on the surface of cancer cells, leading to the internalization of the ADC.[3] Subsequently, the cytotoxic payload is released, inducing cell death through the formation of highly cytotoxic DNA interstrand cross-links.[3] DLK1, a protein with limited expression in healthy adult tissues but re-expressed in various malignancies like neuroblastoma, hepatocellular carcinoma, and adrenocortical carcinoma, represents a promising therapeutic target.[1][2]
To rigorously validate this mechanism, a comparative analysis of the effects of ADCT-701 with those of genetic DLK1 knockdown is essential. Genetic knockdown, utilizing techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), allows for the specific silencing of the target gene, thereby isolating its functional role. The congruence of phenotypic outcomes between pharmacological inhibition by ADCT-701 and genetic silencing of DLK1 provides compelling evidence for the on-target activity of the drug.
Comparative Efficacy: ADCT-701 vs. DLK1 Genetic Knockdown
Experimental data from multiple studies demonstrate a strong correlation between the cytotoxic and anti-tumor effects of ADCT-701 and the genetic silencing of DLK1. This section summarizes the key findings in a comparative table.
| Parameter | ADCT-701 Treatment | DLK1 Genetic Knockdown (siRNA/shRNA) | Cell Lines/Models | Key Findings |
| In Vitro Cytotoxicity | Potent and targeted cytotoxicity in DLK1-expressing cancer cell lines.[1][4][5] | Suppression of cell proliferation and colony formation.[6][7] | Neuroblastoma (SK-N-FI), Hepatocellular Carcinoma (Hep3B, Huh-7), Adrenocortical Carcinoma (CU-ACC1), Myeloid Leukemia (CMK) | Both ADCT-701 and DLK1 knockdown significantly reduce the viability of cancer cells expressing DLK1, confirming the dependence of these cells on DLK1 for survival and proliferation. |
| In Vivo Tumor Growth | Dose-dependent anti-tumor efficacy in xenograft and patient-derived xenograft (PDX) models.[1][4][5][8] | Suppression of xenograft tumor growth.[6][9] | Neuroblastoma (SK-N-FI), Hepatocellular Carcinoma (LI1097 PDX, Huh-7, Hep3B), Adrenocortical Carcinoma (CU-ACC1, H295R), Small Cell Lung Cancer | Both treatment modalities lead to a significant reduction in tumor volume and improved survival in animal models, underscoring the critical role of DLK1 in tumor progression. |
| Cellular Differentiation | Not explicitly reported. | Increased cellular differentiation in neuroblastoma cells.[10] | Neuroblastoma | Silencing of DLK1 can induce a more differentiated, less malignant phenotype. |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental approaches and the biological context, the following diagrams illustrate the general workflow for confirming the mechanism of action and the signaling pathway involving DLK1.
References
- 1. adctmedical.com [adctmedical.com]
- 2. adctherapeutics.com [adctherapeutics.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Novel Glycoengineered Humanized Antibody Targeting DLK1 Exhibits Potent Anti-Tumor Activity in DLK1-Expressing Liver Cancer Cell Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of DLK1, a Notch ligand, as an immunotherapeutic target and regulator of tumor cell plasticity and chemoresistance in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADCT-701 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
ADCT-701: A New Generation Antibody-Drug Conjugate Demonstrates Promising Preclinical Activity in Solid Tumors
A detailed comparison of the novel anti-DLK1 antibody-drug conjugate, ADCT-701, with previous generation ADCs reveals a promising preclinical profile characterized by potent in vitro cytotoxicity and significant in vivo anti-tumor activity in various solid tumor models. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals.
ADCT-701 is an investigational antibody-drug conjugate (ADC) composed of a humanized monoclonal antibody targeting Delta-like homolog 1 (DLK1), a cell surface antigen expressed on various solid tumors, including neuroendocrine neoplasms, adrenocortical carcinoma, small cell lung cancer (SCLC), and hepatocellular carcinoma (HCC).[1][2] The antibody is conjugated to a pyrrolobenzodiazepine (PBD) dimer cytotoxin, SG3199, a highly potent DNA-damaging agent.[1] The proposed mechanism of action involves the binding of ADCT-701 to DLK1-expressing tumor cells, followed by internalization of the ADC-antigen complex. Subsequently, the cytotoxic payload is released within the tumor cell, leading to DNA damage and ultimately, apoptotic cell death.
This report provides a comparative overview of the preclinical performance of ADCT-701 against a selection of previous generation and contemporary ADCs targeting similar cancer indications.
Quantitative Performance Data
Preclinical Efficacy of ADCT-701
The preclinical activity of ADCT-701 has been evaluated in both in vitro and in vivo models, demonstrating potent and specific anti-tumor effects.
| Assay Type | Tumor Type | Cell Line/Model | Metric | Result | Reference |
| In Vitro Cytotoxicity | Rhabdomyosarcoma | A204 | IC50 | 0.0064 µg/mL | [3] |
| In Vitro Cytotoxicity | Small Cell Lung Cancer | Lu135 | IC50 | 0.018 µg/mL | [3] |
| In Vitro Cytotoxicity | Neuroblastoma | SK-N-FI | IC50 | 0.16 µg/mL | [3] |
| In Vivo Efficacy | Neuroblastoma | SK-N-FI Xenograft | Response Rate | 1 mg/kg: 1/9 PR, 4/9 CR, 1/9 TFS | [2] |
| In Vivo Efficacy | Hepatocellular Carcinoma | LI1097 PDX | Response Rate | 1 mg/kg: 3/8 PR, 2/8 CR | [2] |
| In Vivo Efficacy | Adrenocortical Carcinoma | CU-ACC1 Xenograft | Tumor Growth | Significant inhibition at 1 mg/kg | [4] |
| In Vivo Efficacy | Adrenocortical Carcinoma | H295R Xenograft | Tumor Growth | Significant inhibition at 1 mg/kg | [4] |
CR: Complete Response, PR: Partial Response, TFS: Tumor-Free Survivor, PDX: Patient-Derived Xenograft, IC50: Half-maximal inhibitory concentration.
Clinical Performance of Comparator ADCs in Small Cell Lung Cancer
For context, the following table summarizes the clinical performance of several ADCs that have been investigated for the treatment of small cell lung cancer, a potential indication for ADCT-701.
| ADC Name | Target Antigen | Payload | Trial (Phase) | Patient Population | ORR (%) | DoR (months) | PFS (months) | OS (months) | Reference |
| Rovalpituzumab Tesirine (Rova-T) | DLL3 | PBD Dimer | TRINITY (II) | 3L+ SCLC (DLL3-high) | 14.3 | - | - | 5.7 | [5] |
| Sacituzumab Govitecan | TROP-2 | SN-38 | TROPiCS-03 (II) | 2L ES-SCLC | 41.9 | 4.7 | 4.4 | 13.6 | [6][7][8][9] |
| Ifinatamab Deruxtecan (DS-7300) | B7-H3 | Deruxtecan | DS7300-A-J101 (I/II) | Pretreated SCLC | 52.4 | 5.9 | 5.8 | 12.2 | [10][11] |
| ABBV-011 | SEZ6 | Calicheamicin | NCT03639194 (I) | R/R SCLC | 25 | 4.2 | 3.5 | - | [12][13][14] |
| Lorvotuzumab Mertansine | CD56 | Mertansine | Phase I Expansion | R/R SCLC | Unconfirmed PR in 1/9 patients | - | - | - |
ORR: Objective Response Rate, DoR: Duration of Response, PFS: Progression-Free Survival, OS: Overall Survival, SCLC: Small Cell Lung Cancer, ES-SCLC: Extensive-Stage SCLC, R/R: Relapsed/Refractory, 3L+: Third-line and beyond.
Experimental Protocols
ADCT-701 In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of ADCT-701 was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[15]
-
Cell Lines: A panel of human cancer cell lines with varying levels of DLK1 expression were used, including A204 (rhabdomyosarcoma), Lu135 (small cell lung cancer), and SK-N-FI (neuroblastoma).[3]
-
Method: Cells were seeded in 96-well plates and treated with serial dilutions of ADCT-701 or a non-targeting isotype control ADC. After a defined incubation period, the CellTiter-Glo® reagent was added to measure the amount of ATP present, which is proportional to the number of viable cells.
-
Data Analysis: The luminescent signal was measured using a plate reader, and the half-maximal inhibitory concentration (IC50) was calculated from dose-response curves.
ADCT-701 In Vivo Xenograft Studies
The in vivo anti-tumor activity of ADCT-701 was evaluated in mouse xenograft models.[2][15]
-
Animal Models: NOD-SCID mice were used for the SK-N-FI neuroblastoma cell line-derived xenograft model, and BALB/c nude mice were used for the LI1097 hepatocellular carcinoma patient-derived xenograft (PDX) model.[15]
-
Tumor Implantation: Tumor cells or PDX fragments were implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a predetermined size, mice were treated with a single intravenous (i.v.) dose of ADCT-701, a vehicle control, or an isotype control ADC.[15]
-
Efficacy Evaluation: Tumor volumes and body weights were measured regularly. Tumor growth inhibition and objective responses (Partial Response, Complete Response, Tumor-Free Survivor) were determined based on changes in tumor volume over time.[2]
Visualizing the Mechanism and Workflow
To further elucidate the processes behind ADCT-701's function and evaluation, the following diagrams are provided.
Caption: Mechanism of action of the antibody-drug conjugate ADCT-701.
Caption: A generalized workflow for evaluating the efficacy of an ADC.
References
- 1. adctmedical.com [adctmedical.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase I First-in-Human Study of ABBV-011, a Seizure-Related Homolog Protein 6-Targeting Antibody-Drug Conjugate, in Patients with Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Study of Rovalpituzumab Tesirine (SC16LD6.5) for Third-line and Later Treatment of Subjects With Relapsed or Refractory Delta-Like Protein 3-Expressing Small Cell Lung Cancer (TRINITY) [clinicaltrialsgps.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Rovalpituzumab Tesirine in Third-Line and Beyond Patients with DLL3-Expressing, Relapsed/Refractory Small-Cell Lung Cancer: Results From the Phase II TRINITY Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. GPC3 Positive Hepatocellular Carcinoma - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Facebook [cancer.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Clinical trial targets cell surface protein GPC3 to treat advanced hepatocellular carcinoma | Center for Cancer Research [ccr.cancer.gov]
In Vivo Validation of ADCT-701: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo validation of ADCT-701, a novel antibody-drug conjugate (ADC), against alternative therapeutic approaches. Supported by experimental data, this document details the performance of ADCT-701 in various preclinical models, outlines experimental methodologies, and visualizes key biological pathways and workflows.
Executive Summary
ADCT-701 is an investigational antibody-drug conjugate composed of a humanized monoclonal antibody targeting Delta-like 1 homolog (DLK1), a protein expressed on the surface of various tumor cells. The antibody is conjugated to a potent pyrrolobenzodiazepine (PBD) dimer cytotoxin, SG3199. Preclinical studies have demonstrated that ADCT-701 exhibits significant anti-tumor activity in a range of DLK1-expressing cancer models. This guide synthesizes the available in vitro and in vivo data to provide a comprehensive overview of its efficacy and to draw comparisons with other treatment modalities.
In Vitro Activity of ADCT-701
ADCT-701 has demonstrated potent and specific cytotoxicity against a panel of human cancer cell lines expressing DLK1. The in vitro efficacy, as measured by the half-maximal inhibitory concentration (IC50), highlights the selective targeting of DLK1-positive cells.
| Cell Line | Cancer Type | DLK1 Status | ADCT-701 IC50 (µg/mL) | Isotype-control ADC IC50 (µg/mL) |
| Lu135 | Small Cell Lung Cancer (SCLC) | Positive | 0.018 | 0.53 |
| SK-N-FI | Neuroblastoma (NB) | Positive | 0.16 | N/A |
| A204 | Rhabdomyosarcoma (Rhab) | Positive | 0.0064 | 0.41 |
| PANC-1 | Pancreatic Cancer (PaC) | Negative | N/A | N/A |
| H524 | Small Cell Lung Cancer (SCLC) | Positive | Potent | Inactive |
| H146 | Small Cell Lung Cancer (SCLC) | Positive | Potent | Inactive |
| H1436 | Small Cell Lung Cancer (SCLC) | Positive | Potent | Inactive |
| CU-ACC1 | Adrenocortical Carcinoma (ACC) | Positive | Cytotoxic | Inactive |
| H295R | Adrenocortical Carcinoma (ACC) | Positive | Cytotoxic | Inactive |
N/A: Not available
In Vivo Efficacy of ADCT-701
The anti-tumor activity of ADCT-701 has been validated in several in vivo xenograft models, demonstrating dose-dependent efficacy and, in some cases, complete tumor regression.
Neuroblastoma Xenograft Model (SK-N-FI)
In a neuroblastoma xenograft model using SK-N-FI cells, a single intravenous dose of ADCT-701 showed significant anti-tumor activity.[1]
| Treatment Group | Dose (mg/kg) | Partial Response (PR) | Complete Response (CR) | Tumor-Free Survivors (Day 60) |
| Vehicle | - | 0/9 | 0/9 | 0/9 |
| Isotype Control ADC | 1 | 0/9 | 0/9 | 0/9 |
| ADCT-701 | 0.5 | Not Reported | Not Reported | Not Reported |
| ADCT-701 | 1 | 1/9 | 4/9 | 1/9 |
Hepatocellular Carcinoma (HCC) Patient-Derived Xenograft (PDX) Model (LI1097)
ADCT-701 demonstrated dose-dependent anti-tumor activity in a patient-derived xenograft model of hepatocellular carcinoma.[1]
| Treatment Group | Dose (mg/kg) | Partial Response (PR) | Complete Response (CR) |
| Vehicle | - | 0/8 | 0/8 |
| Isotype Control ADC | 1 | 0/8 | 0/8 |
| ADCT-701 | 0.1 | Not Reported | Not Reported |
| ADCT-701 | 0.3 | Not Reported | Not Reported |
| ADCT-701 | 1 | 3/8 | 2/8 |
Adrenocortical Carcinoma (ACC) and Small Cell Lung Cancer (SCLC) Xenograft Models
ADCT-701 has also shown potent activity in ACC and SCLC xenograft models, particularly in tumors with low expression of the drug efflux pump ABCB1, which can confer resistance.[1] In SCLC xenograft models (H524, H146, and H1436), treatment with ADCT-701 resulted in complete and durable responses.
Comparison with Alternative Therapies
A direct comparison of ADCT-701 with standard-of-care therapies in DLK1-expressing preclinical models is not extensively available in the public domain. However, a qualitative comparison can be made based on the known efficacy and limitations of current treatments for the cancers in which ADCT-701 has shown promise.
| Cancer Type | Standard of Care (Examples) | Known Limitations of Standard of Care | Potential Advantage of ADCT-701 |
| Neuroblastoma (High-Risk) | Chemotherapy (e.g., cisplatin, etoposide), Immunotherapy (anti-GD2), Radiotherapy | Significant toxicity, development of resistance | Targeted delivery of a potent cytotoxin to DLK1-expressing tumor cells may offer a better therapeutic window. |
| Hepatocellular Carcinoma (Advanced) | Tyrosine kinase inhibitors (e.g., sorafenib, lenvatinib), Immune checkpoint inhibitors | Modest survival benefit, significant side effects | A novel mechanism of action targeting a different pathway may be effective in resistant tumors. |
| Adrenocortical Carcinoma (Advanced) | Mitotane, Etoposide, Doxorubicin, Cisplatin (EDP) | High toxicity, low response rates | Targeted therapy for a specific marker (DLK1) could improve efficacy and reduce off-target toxicity. |
| Small Cell Lung Cancer (Relapsed) | Platinum-based chemotherapy (e.g., cisplatin, carboplatin) | Rapid development of resistance, poor prognosis | Targeting a potentially chemo-resistant cancer stem cell population expressing DLK1. |
Experimental Protocols
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
-
Cell Plating: Seed cancer cells in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of ADCT-701 or a relevant control (e.g., isotype control ADC, vehicle).
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours).
-
Reagent Addition: Allow the plates to equilibrate to room temperature. Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Studies
-
Animal Models: Utilize immunodeficient mice (e.g., NOD-SCID, BALB/c nude) housed in a pathogen-free environment. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., SK-N-FI) or patient-derived tumor fragments (for PDX models) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer ADCT-701 and control articles (e.g., vehicle, isotype control ADC) intravenously (i.v.) via the tail vein according to the specified dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI). Responder analysis (Partial Response, PR; Complete Response, CR) is also performed. A CR is typically defined as the regression of the tumor below the limits of palpation, while a PR is a significant reduction in tumor volume (e.g., >50%) from baseline.
-
Toxicity Assessment: Monitor the animals for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
Data Analysis: Plot mean tumor volume ± SEM for each treatment group over time. Statistically analyze the differences in tumor growth between the treatment and control groups.
Visualizations
Signaling Pathway of ADCT-701
References
Safety Operating Guide
Essential Guide to the Proper Disposal of HHS-0701
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a comprehensive overview of the recommended disposal procedures for HHS-0701, a potent and selective inhibitor of prostaglandin (B15479496) reductase 2 (PTGR2). Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.
This compound is identified as a sulfur-triazole exchange (SuTEx) ligand used in research settings to investigate the blockade of PTGR2 metabolism. As with any active chemical compound, particularly those used in drug discovery and development, it is imperative to follow stringent disposal protocols.
Quantitative Data on this compound
The following table summarizes key information regarding this compound. It is important to note that specific quantitative data for disposal, such as concentration limits for drain disposal, are generally not available for research compounds and such disposal methods are strongly discouraged.
| Identifier | Description |
| Chemical Name | This compound |
| Chemical Class | Prostaglandin Reductase 2 (PTGR2) Inhibitor, SuTEx Ligand |
| Primary Use | Research chemical for studying PTGR2 metabolism |
| Physical Form | Typically a solid powder |
| Solubility | Soluble in organic solvents such as DMSO |
Standard Operating Procedure for Disposal
Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, the following disposal procedures are based on general best practices for chemical waste management in a laboratory setting. Users must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Segregation:
-
Do not dispose of this compound, either in its pure form or in solution, down the drain or in regular trash.
-
All solid waste contaminated with this compound (e.g., weighing boats, contaminated gloves, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. The solvent used should be compatible with the container material.
-
-
Container Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
The date of waste accumulation should also be clearly marked on the label.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment should be used to prevent spills.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to transport or dispose of the waste independently.
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the principles of safe chemical handling during any experimental procedure that generates this compound waste should be strictly followed. This includes minimizing waste generation, accurately documenting all waste streams, and adhering to the disposal steps outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Operational Guide for Handling HHS-0701
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of HHS-0701, a potent and tyrosine-reactive inhibitor of prostaglandin (B15479496) reductase 2 (PTGR2). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Compound Information and Safety Data
This compound is a sulfur-triazole exchange (SuTEx) ligand with the CAS number 2851993-91-2. It is a valuable tool for studying the role of PTGR2 in various biological processes. The following tables summarize the key safety and physical properties of this compound, based on available Safety Data Sheets (SDS).
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Category | GHS Classification | Required Personal Protective Equipment (PPE) |
| Health Hazards | Not fully classified. Handle with caution as a potentially hazardous substance. | Nitrile gloves, laboratory coat, safety glasses with side shields. |
| Physical Hazards | Not fully classified. | Standard laboratory attire. |
| Environmental Hazards | Not fully classified. Avoid release into the environment. | Not applicable. |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₇FN₄O₂S |
| Molecular Weight | 412.44 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the stability and activity of this compound and to ensure the safety of laboratory personnel.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is -20°C for long-term stability.
-
-
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood.
-
Use appropriate PPE, including gloves, lab coat, and eye protection.
-
Prepare stock solutions by dissolving the solid in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
-
General Handling Precautions:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
-
Experimental Protocols: A General Workflow
The following workflow provides a general procedure for utilizing this compound in cell-based assays. Specific concentrations and incubation times will need to be optimized for your particular experimental system.
Figure 1. A generalized experimental workflow for the use of this compound in cell-based assays.
Mechanism of Action: Inhibition of Prostaglandin Reductase 2 (PTGR2)
This compound exerts its biological effects by inhibiting the enzymatic activity of prostaglandin reductase 2 (PTGR2). PTGR2 is involved in the metabolism of prostaglandins, which are key signaling molecules in inflammation and other physiological processes. By inhibiting PTGR2, this compound can modulate these pathways.
Figure 2. The inhibitory action of this compound on the PTGR2 signaling pathway.
Disposal Plan
All waste materials contaminated with this compound should be considered chemical waste.
-
Solid Waste: Collect solid waste, including empty containers and contaminated lab supplies (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste, including unused solutions and contaminated media, in a designated and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
By following these guidelines, researchers can safely and effectively utilize this compound in their studies, contributing to a deeper understanding of prostaglandin signaling and its role in health and disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
